AF-DX 384
描述
属性
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of AF-DX 384: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a pyridobenzodiazepine derivative that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs).[1] It is recognized as a selective antagonist with a preference for the M2 and M4 receptor subtypes.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its interaction with target receptors and the subsequent impact on cellular signaling.
Core Mechanism: Selective Antagonism of M2 and M4 Muscarinic Receptors
The primary mechanism of action of this compound is competitive antagonism at orthosteric binding sites of M2 and M4 muscarinic acetylcholine receptors. By binding to these receptors, this compound prevents the endogenous ligand, acetylcholine (ACh), from binding and initiating downstream signaling cascades. This antagonistic action is selective, with this compound exhibiting a significantly higher affinity for M2 and M4 subtypes compared to M1, M3, and M5 receptors.[2]
Quantitative Binding Affinity Data
The binding affinity of this compound for the five human muscarinic receptor subtypes has been determined through various radioligand binding studies. The data, presented in terms of the inhibition constant (Ki) and its negative logarithm (pKi), quantify the potency of this compound at each receptor.
| Receptor Subtype | Ki (nM) | pKi | Reference |
| M1 | 30.9 | 7.51 | [3] |
| M2 | 6.03 | 8.22 | [2][3] |
| M3 | 66.1 | 7.18 | [3] |
| M4 | 10.0 | 8.00 | [2][3] |
| M5 | 537 | 6.27 | [3] |
Table 1: Binding Affinities of this compound for Cloned Human Muscarinic Receptor Subtypes.
Allosteric Interactions
Interestingly, studies have suggested that the binding domain of this compound on the M2 receptor may partially overlap with a common allosteric site.[4] This is supported by observations that the allosteric agent W84 can completely suppress [3H]this compound binding, whereas its inhibition of [3H]N-methylscopolamine ([3H]NMS) binding is only partial.[4] This suggests a more complex interaction than simple competitive antagonism at the orthosteric site and may contribute to its selectivity profile.
Signaling Pathways Modulated by this compound
M2 and M4 muscarinic receptors are predominantly coupled to inhibitory G proteins of the Gi/o family.[5][6] Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] By acting as an antagonist, this compound blocks this agonist-induced, Gi/o-mediated inhibition of adenylyl cyclase.
The following diagram illustrates the canonical signaling pathway of M2/M4 receptors and the point of intervention by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. M2 receptor binding of the selective antagonist this compound: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
AF-DX 384: A Technical Guide to its Selectivity for M2 vs. M4 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding and functional selectivity of AF-DX 384 for the M2 and M4 muscarinic acetylcholine receptors. The information is compiled from various scientific studies to assist researchers and drug development professionals in their understanding and application of this compound.
Binding Affinity Profile
This compound is a potent antagonist with a notable preference for M2 and M4 muscarinic acetylcholine receptors over other subtypes. The binding affinity is typically determined through radioligand binding assays, where this compound competes with a radiolabeled ligand for binding to the receptor. The affinity is expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5).
| Receptor Subtype | pKi | Ki (nM) | Reference |
| M2 | 8.22 | 6.03 | [1][2] |
| M4 | 8.00 | 10 | [1][2] |
| M1 | 7.51 | ~31 | [1] |
| M3 | 7.18 | ~66 | [1] |
| M5 | 6.27 | ~537 | [1] |
As the data indicates, this compound exhibits the highest affinity for the M2 receptor, followed closely by the M4 receptor. The selectivity for M2 over M1, M3, and M5 is approximately 5-fold, 11-fold, and 89-fold, respectively. The selectivity for M4 over M1, M3, and M5 is approximately 3-fold, 7-fold, and 54-fold, respectively.
Experimental Protocols
Radioligand Binding Assays
A common method to determine the binding affinity of this compound is through competitive radioligand binding assays using cell membranes expressing the specific muscarinic receptor subtype.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-AF-DX 384.
-
This compound (unlabeled).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Both M2 and M4 muscarinic receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade by preventing agonist binding to the receptor.
Figure 1: M2/M4 Receptor Signaling Pathway and this compound Action
Experimental Workflow for Assessing Antagonism
The antagonistic properties of this compound can be quantified using functional assays, such as a cAMP inhibition assay. This workflow outlines the key steps in such an experiment.
Figure 2: Workflow for Functional Characterization of this compound
Conclusion
This compound is a valuable pharmacological tool for studying the roles of M2 and M4 muscarinic receptors. Its high affinity for these two subtypes, coupled with significantly lower affinity for M1, M3, and M5 receptors, allows for the selective blockade of M2/M4-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations. Further functional studies are warranted to fully elucidate the comparative antagonistic potency at M2 and M4 receptors across different signaling outputs.
References
The Selective M2 Muscarinic Antagonist AF-DX 384: A Technical Guide
Introduction
AF-DX 384 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), a member of the G protein-coupled receptor (GPCR) superfamily. Its discovery and characterization have been instrumental in elucidating the physiological and pathological roles of the M2 receptor subtype, particularly in the heart and central nervous system. This technical guide provides an in-depth overview of the discovery, history, pharmacological properties, and experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
This compound, chemically identified as (R)-(-)-N-[2-[2-[(dipropylamino)methyl]-1-piperidinyl]ethyl]-5,11-dihydro-6-oxo-6H-pyrido[2,3-b][1][2]benzodiazepine-11-carboxamide, emerged from a research program aimed at developing subtype-selective muscarinic antagonists. Building upon the scaffold of earlier compounds like AF-DX 116, this compound was synthesized and identified as a high-affinity antagonist with a notable preference for the M2 receptor subtype over other muscarinic receptor subtypes.[2] The development of its radiolabeled form, [³H]this compound, further enabled detailed in vitro and in vivo characterization of M2 receptor distribution and function.[3][4]
Pharmacological Profile
This compound exhibits high affinity for the M2 muscarinic receptor, with reported Ki values in the low nanomolar range.[1] It also displays significant affinity for the M4 receptor subtype.[1] The antagonist properties of this compound have been demonstrated in various functional assays, where it effectively blocks the effects of muscarinic agonists. In vivo studies have shown that this compound can cross the blood-brain barrier to a limited extent and influence central cholinergic neurotransmission.[5]
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and density at muscarinic receptors in various tissues and cell lines.
Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| M2 | Rat Cerebral Cortex | [³H]this compound | 6.03 | [1] |
| M4 | Rat Cerebral Cortex | [³H]this compound | 10 | [1] |
| M1 | Human M1-CHO cells | [³H]NMS | 30.9 | [6] |
| M2 | Human M2-CHO cells | [³H]NMS | 6.03 | [6] |
| M3 | Human M3-CHO cells | [³H]NMS | 100 | [6] |
| M4 | Human M4-CHO cells | [³H]NMS | 10 | [6] |
| M5 | Human M5-CHO cells | [³H]NMS | 100 | [6] |
Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of [³H]this compound
| Tissue | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Brainstem | 3-4 | 430-610 | [4] |
| Rat Cerebral Cortex (High Affinity Site) | 0.28 ± 0.08 | 9.7 ± 2.3 | [7] |
| Rat Cerebral Cortex (Low Affinity Site) | 28.0 ± 5.0 | 1993 ± 551 | [7] |
| Rat Ileal Smooth Muscle | 9.2 | 237 | [8] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a typical saturation binding assay to determine the Kd and Bmax of [³H]this compound in rat brain tissue.
Materials:
-
[³H]this compound (specific activity ~80 Ci/mmol)
-
Unlabeled this compound
-
Rat brain tissue (e.g., cerebral cortex, brainstem)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of varying concentrations of [³H]this compound (e.g., 0.1-20 nM) and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of varying concentrations of [³H]this compound and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
Add 100 µL of the membrane preparation to each well.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation data using non-linear regression to determine the Kd and Bmax values.
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines a method to measure the effect of this compound on acetylcholine release in the hippocampus of freely moving rats.[4][9]
Materials:
-
This compound
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Male Wistar rats (250-300 g)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the hippocampus.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Baseline Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes for at least 60 minutes to establish a baseline level of acetylcholine.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe by dissolving it in the aCSF.
-
Sample Collection: Continue to collect dialysate samples every 20 minutes for several hours after drug administration.
-
Analysis: Analyze the acetylcholine content in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline and compare the values before and after this compound administration.
Mandatory Visualization
Signaling Pathway of M2 Muscarinic Receptor Antagonism by this compound
Caption: M2 receptor signaling pathway and its antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 receptor binding of the selective antagonist this compound: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [<sup>3</sup>H]AF DX-384 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Pa2 determination | PPTX [slideshare.net]
- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
AF-DX 384: A Technical Guide to a Selective Muscarinic M2/M4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF-DX 384 is a potent and selective competitive antagonist of muscarinic acetylcholine receptors, demonstrating a notable preference for the M2 and M4 subtypes. This technical guide provides a comprehensive overview of this compound, including its binding affinity and functional activity at all five muscarinic receptor subtypes (M1-M5). Detailed experimental protocols for radioligand binding and functional GTPγS binding assays are presented to facilitate its characterization. Furthermore, this document illustrates the key signaling pathways affected by this compound and the workflows of the described experimental procedures using detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in pharmacology and drug development investigating the muscarinic cholinergic system.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse physiological effects of the neurotransmitter acetylcholine. These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of functions, including cognitive processes, smooth muscle contraction, and cardiac function. The development of subtype-selective ligands is crucial for dissecting the specific roles of each receptor subtype and for the development of targeted therapeutics with improved side-effect profiles.
This compound emerged as a valuable pharmacological tool due to its significant selectivity for M2 and M4 muscarinic receptors over the M1, M3, and M5 subtypes.[1] This selectivity allows for the targeted investigation of M2 and M4 receptor function in various physiological and pathological contexts. This guide provides an in-depth technical overview of this compound, focusing on its pharmacological properties and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The binding affinities (Ki) of this compound and other common muscarinic antagonists for the five human muscarinic receptor subtypes are summarized in Table 1. These values, presented as pKi (-log Ki), highlight the selectivity profile of each compound.
Table 1: Binding Affinity (pKi) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| This compound | 7.51[1] | 8.22[1] | 7.18[1] | 8.00[1] | 6.27[1] |
| Atropine | 8.80[2] | - | - | - | - |
| Pirenzepine | 6.49[2] | - | - | - | - |
| 4-DAMP | 8.23[2] | - | - | - | - |
| Methoctramine | - | High Affinity[3] | Low Affinity[3] | - | - |
| Himbacine | Low Affinity[3] | High Affinity[3] | - | - | - |
Note: A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
In functional assays, the antagonist potency is often determined through Schild analysis, yielding a pA2 value, which is theoretically equal to the pKi for a competitive antagonist. Functional data for this compound is consistent with its binding affinity profile, demonstrating potent antagonism at M2 and M4 receptors.
Muscarinic Receptor Signaling Pathways
This compound primarily exerts its effects by blocking the signaling cascades initiated by M2 and M4 muscarinic receptors. These receptors preferentially couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
M2 and M4 Muscarinic Receptor Signaling
Upon agonist binding, M2 and M4 receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, reducing cAMP production. The Gβγ dimer can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[6]
Experimental Protocols
Radioligand Binding Assay for this compound
Radioligand binding assays are employed to determine the affinity (Kd or Ki) and density (Bmax) of receptors for a given ligand. [3H]this compound is commonly used as the radioligand to label M2 and M4 receptors.
4.1.1. Materials
-
[3H]this compound (specific activity ~70-90 Ci/mmol)
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound (for determining non-specific binding)
-
Other competing ligands (for competition assays)
-
96-well filter plates (e.g., GF/B or GF/C, pre-treated with 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
4.1.2. Protocol
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target muscarinic receptor subtype using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
Assay Setup (Saturation Binding):
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of varying concentrations of [3H]this compound (e.g., 0.1 to 20 nM).
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well.
-
-
Assay Setup (Competition Binding):
-
To each well, add 50 µL of assay buffer containing a fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 2-4 nM).[7]
-
Add 50 µL of varying concentrations of the competing unlabeled ligand.
-
For total binding, add 50 µL of assay buffer without any competing ligand.
-
For non-specific binding, add a high concentration of unlabeled atropine or this compound (e.g., 10 µM).
-
Initiate the reaction by adding 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature or 37°C with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters rapidly three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot specific binding (Total - Non-specific) against the concentration of [3H]this compound. Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. As an antagonist, this compound will inhibit agonist-stimulated [35S]GTPγS binding.
4.2.1. Materials
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
Cell membranes expressing the muscarinic receptor and associated G proteins
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound
-
GTPγS (unlabeled, for non-specific binding)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
4.2.2. Protocol
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of assay buffer.
-
Add 20 µL of varying concentrations of this compound.
-
Add 20 µL of a fixed concentration of the muscarinic agonist (typically its EC80 concentration for stimulating [35S]GTPγS binding).
-
Add 20 µL of GDP (final concentration ~30 µM).
-
Add 100 µL of the membrane preparation (5-20 µg protein).
-
Pre-incubate for 15-20 minutes at 30°C.
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) instead of the agonist.
-
-
Initiation and Incubation: Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM). Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Filtration and Counting: Terminate the reaction and process the samples as described in the radioligand binding assay protocol.
-
Data Analysis:
-
Calculate the agonist-stimulated specific binding (agonist - basal).
-
Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The KB (equilibrium dissociation constant for the antagonist) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of this compound.
-
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of AF-DX 384: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a synthetic, selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M2 and M4 subtypes.[1] Its ability to modulate cholinergic neurotransmission has made it a valuable tool in neuroscience research, particularly in studies investigating cognitive function and neurodegenerative diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and relevant experimental protocols.
Receptor Binding Affinity
The binding profile of this compound has been characterized across all five human muscarinic receptor subtypes (M1-M5) expressed in Chinese hamster ovary (CHO-K1) cells. The compound exhibits a clear selectivity for M2 and M4 receptors.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 130 | [2][3] |
| M2 | 6.03 | [1][4] |
| M3 | 160 | [2][3] |
| M4 | 10 | [1][4] |
| M5 | 150 | [2][3] |
Data from Dörje F, et al. J Pharmacol Exp Ther. 1991 Feb;256(2):727-33.[2][3]
The (R)-(-) isomer of this compound has been shown to have a 23-fold higher affinity for M2 receptors compared to its (S)-(+) enantiomer, highlighting the stereoselectivity of its interaction.[5]
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for determining the binding affinity of this compound using the radiolabeled form, [3H]this compound. This protocol is based on methodologies described for muscarinic receptor binding assays.
Materials
-
Radioligand: [3H]this compound
-
Membrane Preparation: From CHO-K1 cells expressing human muscarinic receptor subtypes, or from tissues of interest (e.g., rat brainstem, heart).[6]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist.
-
Glass Fiber Filters
-
Scintillation Cocktail
-
Scintillation Counter
Procedure
-
Membrane Preparation: Homogenize cells or tissues in ice-cold wash buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]this compound (at a concentration around its Kd, e.g., 2-4 nM), and either assay buffer (for total binding) or a competing non-radiolabeled ligand at various concentrations.[6] For determination of non-specific binding, add a saturating concentration of a non-labeled antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition binding assays, determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity and Signaling Pathways
This compound is a competitive antagonist, meaning it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, acetylcholine, and other muscarinic agonists.
M2 and M4 muscarinic receptors, the primary targets of this compound, are coupled to inhibitory G-proteins (Gαi/o).[7][8] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] By blocking the binding of agonists, this compound prevents this signaling cascade.
Signaling Pathway of M2/M4 Muscarinic Receptors
Caption: M2/M4 receptor signaling pathway and the antagonistic action of this compound.
In Vivo Pharmacology and Experimental Protocols
This compound has been shown to reverse cognitive deficits in animal models.[1] This is often assessed using behavioral tests such as the Novel Object Recognition test and the Passive Avoidance test.
Novel Object Recognition (NOR) Test
This test assesses learning and memory in rodents based on their innate tendency to explore novel objects more than familiar ones.[9][10][11][12][13]
-
Habituation: Individually place each rat in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
Familiarization Phase (Trial 1): Place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being directed at the object at a distance of ≤ 2 cm.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Passive Avoidance Test
This fear-motivated test assesses learning and memory by measuring the latency of a rodent to enter a dark compartment where it previously received an aversive stimulus (a mild foot shock).[14][15][16][17][18]
-
Acquisition/Training Trial: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. Place the rat in the lit compartment. When the rat enters the dark compartment (which they naturally prefer), the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), place the rat back in the lit compartment. Record the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive event.
Logical Flow of In Vivo Cognitive Testing
Caption: Logical workflow for assessing the effect of this compound on cognition.
Pharmacokinetics
Pharmacokinetic studies in anesthetized rats have shown that after intravenous administration, [3H]this compound is cleared from the circulation with a distribution half-life of 14 seconds and an elimination half-life of 40 minutes.[19] The compound shows a predominant distribution to peripheral organs compared to the brain, suggesting low blood-brain barrier permeability.[19] In cardiac tissue, a significant portion of the radioactivity corresponds to the authentic tracer even after 40 minutes, indicating its suitability for studying peripheral M2 receptors.[19]
Summary and Conclusion
This compound is a potent and selective antagonist of M2 and M4 muscarinic acetylcholine receptors. Its pharmacological profile, characterized by high binding affinity for these subtypes and demonstrated efficacy in reversing cognitive deficits in preclinical models, establishes it as a critical research tool. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers utilizing this compound to investigate the role of M2 and M4 receptors in health and disease. Further research into its functional antagonism (e.g., determination of pA2 values in various functional assays) would further refine its pharmacological characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. researchgate.net [researchgate.net]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.8. Passive Avoidance Test [bio-protocol.org]
- 15. Passive avoidance test [panlab.com]
- 16. scantox.com [scantox.com]
- 17. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 18. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of AF-DX 384, a potent and selective antagonist of the M2 muscarinic acetylcholine receptor. This document delves into the structure-activity relationships (SAR) of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Significance
This compound is a tricyclic compound belonging to the pirenzepine family of muscarinic antagonists.[1] It exhibits high affinity and selectivity for the M2 muscarinic receptor, which is predominantly expressed in the heart and plays a crucial role in regulating cardiac function.[1][2] The selective antagonism of M2 receptors by this compound and its analogs makes them valuable tools for studying the physiological and pathological roles of this receptor subtype and as potential therapeutic agents for conditions such as bradycardia.[3][4] The development of structural analogs of this compound has been focused on improving potency, selectivity, and pharmacokinetic properties.
Structural Analogs and Structure-Activity Relationships (SAR)
The core structure of this compound is a pyridobenzodiazepinone tricycle. Modifications to this core and the side chain have led to the development of several analogs with varying affinities and selectivities for the different muscarinic receptor subtypes.
Key Structural Analogs
Several key structural analogs of this compound have been synthesized and pharmacologically characterized. These include its direct predecessor, AF-DX 116, another M2-selective antagonist, AQ-RA 741, and the individual enantiomers of this compound.
-
AF-DX 116: A cardioselective M2 antagonist that served as a lead compound for the development of this compound.[1][3]
-
AQ-RA 741: A potent and selective M2 antagonist with a similar tricyclic core to this compound.[2][5]
-
(R)-(-)-AF-DX 384 and (S)-(+)-AF-DX 384: The two enantiomers of this compound. The (R)-(-) isomer has been shown to have a significantly higher affinity for the M2 receptor.[6]
Quantitative Data on Receptor Binding Affinities
The following table summarizes the binding affinities (expressed as pKi or Ki values) of this compound and its key structural analogs at the five human muscarinic receptor subtypes (M1-M5).
| Compound | M1 (pKi/Ki) | M2 (pKi/Ki) | M3 (pKi/Ki) | M4 (pKi/Ki) | M5 (pKi/Ki) | Reference |
| This compound | 7.70 | 8.30 | 6.82 | - | - | [2] |
| (R)-(-)-AF-DX 384 | - | 23-fold higher affinity than (S)-(+) isomer | - | - | - | [6] |
| (S)-(+)-AF-DX 384 | - | Lower affinity than (R)-(-) isomer | - | - | - | [6] |
| AF-DX 116 | - | Cardioselective | - | - | - | [1][3] |
| AQ-RA 741 | 7.70 | 8.30 | 6.82 | - | - | [2][5] |
| Pirenzepine | High affinity | Low affinity | Intermediate affinity | - | - | [1][7] |
Note: A higher pKi value indicates a higher binding affinity. Ki values are in nM. "-" indicates data not available in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of this compound and radioligand binding assays.
Synthesis of (R)- and (S)-AF-DX 384
The synthesis of the enantiomers of this compound has been described by Martin et al. (2000).[6] The key steps involve the synthesis of the chiral piperidine intermediate followed by its coupling to the pyridobenzodiazepinone core.
Synthesis of (S)-(+)-2-[(N,N-dipropylamino)methyl]piperidine:
-
(S)-(-)-Pipecolic acid is used as the starting material.
-
The synthesis is a 4-step procedure with an overall yield of 30% and an enantiomeric excess (ee) of 99%.
Synthesis of (R)-(-)-AF-DX 384:
-
(R)-(+)-Pipecolic acid is used as the starting material.
-
The synthesized (R)-(-)-2-[(N,N-dipropylamino)methyl]piperidine is then coupled with the appropriate pyridobenzodiazepinone precursor to yield (R)-(-)-AF-DX 384.
Synthesis of (S)-(+)-AF-DX 384:
-
Similarly, the (S)-(+)-piperidine derivative is coupled with the pyridobenzodiazepinone precursor to yield (S)-(+)-AF-DX 384.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The following is a general protocol for a competition binding assay to determine the Ki of a test compound at muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the absence or presence of increasing concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of the M2 muscarinic receptor.
Caption: Canonical Gi/o-coupled signaling pathway of the M2 muscarinic receptor.
Experimental Workflows
The following diagram illustrates a typical workflow for the screening and characterization of novel this compound analogs.
Caption: Workflow for the discovery and characterization of novel M2-selective antagonists.
Conclusion
The study of structural analogs of this compound has provided valuable insights into the structure-activity relationships of M2-selective muscarinic antagonists. The development of compounds with high affinity and selectivity for the M2 receptor continues to be an active area of research, with the potential to yield novel therapeutic agents for cardiovascular and other disorders. This guide serves as a foundational resource for professionals in the field, offering a structured overview of the current knowledge and methodologies.
References
- 1. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. ics.org [ics.org]
AF-DX 384: A Deep Dive into its Antagonistic Effects on Cholinergic Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a potent and selective antagonist of muscarinic acetylcholine receptors, with a notable preference for the M2 and M4 subtypes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on cholinergic signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Core Mechanism of Action
This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). Its selectivity for M2 and M4 receptors makes it a valuable tool for dissecting the specific roles of these receptor subtypes in various physiological and pathological processes. M2 receptors are predominantly found in the heart and are also expressed as presynaptic autoreceptors on cholinergic neurons, where they inhibit further ACh release. M4 receptors are primarily located in the striatum and cortex and are implicated in the regulation of motor control and cognition. By antagonizing these receptors, this compound can modulate a range of cholinergic functions.
Quantitative Data: Binding Affinity of this compound
The binding affinity of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been characterized in various studies. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity. The pKi is the negative logarithm of the Ki value.
| Receptor Subtype | Ki (nM) | pKi | Reference |
| M1 | 31.6 | 7.51 | [1] |
| M2 | 6.03 | 8.22 | [1] |
| M3 | 66.1 | 7.18 | [1] |
| M4 | 10.0 | 8.00 | [1] |
| M5 | 537.0 | 6.27 | [1] |
Effects on Cholinergic Signaling Pathways
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events. M2 and M4 receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking M2 and M4 receptors, this compound prevents this inhibitory effect, leading to a relative increase in adenylyl cyclase activity and cAMP production.
Furthermore, presynaptic M2 autoreceptors play a crucial role in a negative feedback loop that regulates acetylcholine release. By antagonizing these autoreceptors, this compound enhances the release of acetylcholine from cholinergic nerve terminals. This effect has been demonstrated in in vivo microdialysis studies.
Below are diagrams illustrating the cholinergic signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a method for determining the binding affinity of this compound to muscarinic receptors in brain tissue homogenates.
1. Materials:
-
[3H]-AF-DX 384 (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Brain tissue (e.g., rat cortex, striatum)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
2. Procedure:
-
Tissue Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Binding Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold Binding Buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay.
-
-
Binding Assay:
-
In a series of tubes, add the following in order:
-
Binding Buffer
-
A constant concentration of [3H]-AF-DX 384 (e.g., 1-5 nM).
-
For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
For competition assays, add varying concentrations of the competing ligand.
-
Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 100-200 µg of protein).
-
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]-AF-DX 384 to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 (concentration that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines a method for measuring extracellular acetylcholine levels in the brain of a freely moving animal following the administration of this compound.
1. Materials:
-
Microdialysis probes (with a suitable molecular weight cut-off membrane)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.
-
Acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to be included in the aCSF.
-
This compound
-
HPLC system with an electrochemical detector (HPLC-EC) for acetylcholine analysis.
2. Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat).
-
Using a stereotaxic apparatus, surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for an equilibration period (e.g., 60-90 minutes).
-
Collect baseline dialysate samples into vials in a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue to collect dialysate samples for a specified period to monitor changes in acetylcholine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC-EC system.
-
-
Data Analysis:
-
Calculate the basal acetylcholine concentration from the baseline samples.
-
Express the post-drug administration acetylcholine concentrations as a percentage of the baseline.
-
Perform statistical analysis to determine the significance of the effect of this compound on acetylcholine release.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Histologically verify the correct placement of the microdialysis probe.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of M2 and M4 muscarinic acetylcholine receptors in the central and peripheral nervous systems. Its selective antagonistic properties allow for the targeted modulation of cholinergic signaling, providing insights into the complex mechanisms underlying various physiological and pathological conditions. The detailed protocols and data presented in this guide are intended to facilitate further research into the effects of this compound and to aid in the development of novel therapeutic strategies targeting the cholinergic system.
References
Methodological & Application
Application Notes and Protocols for AF-DX 384 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (mAChR), with a notable affinity for the M4 subtype as well. These receptors are pivotal in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central nervous system. In brain slice electrophysiology, this compound serves as a critical pharmacological tool to dissect the roles of M2/M4 receptors in various neural circuits. By selectively blocking these receptors, researchers can investigate their involvement in physiological processes and pathological conditions.
This document provides detailed application notes and protocols for the effective use of this compound in brain slice electrophysiology experiments. It is designed to guide researchers in obtaining reliable and reproducible data for basic research and drug development applications.
Mechanism of Action
M2 muscarinic receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that typically leads to inhibitory effects on neuronal activity. The primary mechanisms include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in membrane hyperpolarization, decreasing neuronal excitability.
-
Inhibition of voltage-gated Ca2+ channels (N- and P/Q-type): This presynaptically reduces neurotransmitter release.
-
This compound acts by competitively binding to the M2 receptor, thereby preventing acetylcholine from exerting these effects. This blockade can lead to increased neuronal excitability and enhanced neurotransmitter release, depending on the specific neuronal population and the baseline level of cholinergic tone.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative effects of this compound based on its mechanism of action as an M2 receptor antagonist. These values are indicative and may vary depending on the brain region, neuron type, and specific experimental conditions.
Table 1: Effects of this compound on Neuronal Excitability
| Parameter | Expected Effect of this compound Application | Typical Concentration Range |
| Resting Membrane Potential | Depolarization or no significant change | 1 - 10 µM |
| Input Resistance | Increase or no significant change | 1 - 10 µM |
| Action Potential Firing Rate | Increase | 1 - 10 µM |
| Rheobase (Current to elicit AP) | Decrease | 1 - 10 µM |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Presynaptic M2 Blockade | Postsynaptic M2 Blockade | Typical Concentration Range |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Increase | No direct effect | 1 - 10 µM |
| Inhibitory Postsynaptic Current (IPSC) Amplitude | Increase | No direct effect | 1 - 10 µM |
| Paired-Pulse Ratio (PPR) | Decrease | No effect | 1 - 10 µM |
| Frequency of spontaneous EPSCs/IPSCs | Increase | No direct effect | 1 - 10 µM |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol outlines the standard procedure for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Ice-cold Cutting Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4. pH adjusted to 7.3-7.4 with HCl. Osmolarity ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, 2 MgSO4. pH 7.4. Osmolarity ~300-310 mOsm.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-350 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour at room temperature before commencing recordings.
Protocol 2: Application of this compound in Brain Slice Electrophysiology
This protocol details the preparation and application of this compound for whole-cell patch-clamp recordings.
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO) or distilled water
-
Prepared brain slices in a recording chamber continuously perfused with carbogenated aCSF.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system).
-
Glass micropipettes (for recording and drug application if desired).
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in high-purity water or DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in aCSF to the desired final concentration (typically in the range of 1-10 µM). Ensure thorough mixing. The final concentration of DMSO should be kept low (ideally <0.1%) to avoid solvent effects.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and perfuse with aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate in response to current injections, synaptic currents).
-
-
Drug Application:
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
Record the changes in neuronal activity in the presence of this compound.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the drug.
-
Monitor the recovery of neuronal activity to baseline levels. This may take 15-30 minutes or longer.
-
Mandatory Visualizations
Signaling Pathway Blocked by this compound
Caption: M2 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for investigating the effects of this compound in brain slices.
Application Notes and Protocols for Radiolabeling with [³H]AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
Introduction
[³H]AF-DX 384 is a high-affinity, selective antagonist for the M₂ and M₄ muscarinic acetylcholine receptor subtypes. Its radiolabeled form is a critical tool for researchers studying the distribution, density, and pharmacological properties of these receptors in various tissues. This document provides detailed protocols for performing radioligand binding assays using [³H]this compound, guidelines for data analysis, and an overview of the associated M₂ muscarinic receptor signaling pathway. This compound has been instrumental in characterizing M₂ receptors in the heart and brain.[1][2][3]
Quantitative Data Summary
The following tables summarize typical binding parameters obtained from radioligand binding studies with [³H]this compound in various rat tissues. These values serve as a reference for expected experimental outcomes.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]this compound in Rat Tissues
| Tissue | Kd1 (nM) | Bmax1 (fmol/mg protein) | Kd2 (nM) | Bmax2 (fmol/mg protein) | Reference |
| Cerebral Cortex | 0.28 ± 0.08 | 9.7 ± 2.3 | 28.0 ± 5.0 | 1993 ± 551 | [4] |
| Brainstem | 3-4 | 430-610 | - | - | [2] |
| Ileal Smooth Muscle | 9.2 | 237 | - | - | [5] |
Note: Some studies indicate that [³H]this compound binds to two sites with different affinities, a high-affinity site (Kd1) and a low-affinity site (Kd2).[4]
Table 2: Inhibitory Constants (Ki) of Various Ligands at [³H]this compound Binding Sites
| Competing Ligand | Tissue | Ki (nM) |
| This compound | Cloned Human M₂ Receptor | 6.03 |
| This compound | Cloned Human M₄ Receptor | 10 |
| Atropine | Rat Ileal Smooth Muscle | ~1.58 |
| 4-DAMP | Rat Ileal Smooth Muscle | ~5.89 |
| Pirenzepine | Rat Ileal Smooth Muscle | ~323.6 |
Note: The Ki values were calculated from pKi values reported in the literature where pKi = -log(Ki).[5][6] It is important to note that while [³H]this compound is considered M₂ selective, it also binds to M₄ receptors, and the proportion of these receptors can vary by brain region.[7][8]
Experimental Protocols
This section provides a detailed methodology for performing a saturation binding assay with [³H]this compound to determine the Kd and Bmax in a target tissue.
Materials and Reagents
-
Radioligand: [³H]this compound (Specific Activity: ~100 Ci/mmol)
-
Tissue Homogenate: Prepared from the tissue of interest (e.g., rat cerebral cortex, heart)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Atropine sulfate (1 µM final concentration) or another suitable muscarinic antagonist.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
-
Protein Assay Kit (e.g., BCA or Bradford)
Tissue Preparation
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the tissue of interest on ice.
-
Homogenize the tissue in ice-cold binding buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard protein assay.
Saturation Binding Assay
-
Set up a series of assay tubes for total binding, non-specific binding, and a range of [³H]this compound concentrations (e.g., 0.1 nM to 50 nM).
-
Total Binding Tubes: Add 100 µL of tissue homogenate, 50 µL of binding buffer, and 50 µL of the appropriate [³H]this compound dilution.
-
Non-specific Binding Tubes: Add 100 µL of tissue homogenate, 50 µL of atropine solution (to achieve a final concentration of 1 µM), and 50 µL of the appropriate [³H]this compound dilution.
-
Incubate all tubes at room temperature (25°C) for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]this compound (in nM).
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Visualizations
Experimental Workflow
Caption: Workflow for [³H]this compound Radioligand Binding Assay.
M₂ Muscarinic Receptor Signaling Pathway
The M₂ muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[9][10][11] Activation of the M₂ receptor by an agonist, such as acetylcholine, leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.[11]
Caption: Simplified M₂ Muscarinic Receptor Signaling Pathway.
Activation of the M₂ receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10][11][12] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent inhibitory cellular responses.[12] Additionally, the liberated Gβγ subunits can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10][11]
References
- 1. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling of rat heart muscarinic receptors using the new M2 selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and autoradiographic distribution of [3H]this compound binding to putative muscarinic M2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution | Semantic Scholar [semanticscholar.org]
- 9. The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for AF-DX 384 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AF-DX 384, a selective M2/M4 muscarinic acetylcholine receptor antagonist, in in vivo animal studies. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations to aid in experimental design and execution.
Introduction to this compound
This compound is a valuable pharmacological tool for investigating the roles of M2 and M4 muscarinic acetylcholine receptors in various physiological and pathological processes. These receptors are implicated in a range of functions, including cognitive processes, cardiovascular regulation, and neurotransmitter release. As presynaptic autoreceptors, their blockade can lead to an increase in acetylcholine release, a mechanism of interest for potential therapeutic interventions in conditions associated with cholinergic hypofunction.[1]
Quantitative Data Summary
The following tables summarize reported dosages and pharmacokinetic parameters of this compound and a related M2 antagonist, AF-DX 116, in in vivo animal studies.
Table 1: Systemic and Local Administration Dosages of this compound and Related Compounds in Rats
| Compound | Animal Model | Application | Route of Administration | Dosage/Concentration | Key Findings |
| This compound | Young and Aged Rats | Cognitive Function (Object Recognition & Passive Avoidance) | Not explicitly stated, likely systemic | Not explicitly stated | Restored performance in aged rats and reversed scopolamine-induced deficits in young rats.[2] |
| This compound | Anesthetized Rats | Pharmacokinetics | Intravenous (Tracer Study) | Not explicitly stated | Elimination half-life of 40 minutes.[3] |
| This compound | Conscious Male Fischer 344 Rats | Acetylcholine Release | Intracerebral Microdialysis Perfusion | 2, 4, 8, or 16 µM | Increased hippocampal acetylcholine levels.[1] |
| AF-DX 116 (related M2 antagonist) | Rats | Memory (Radial Arm Maze) | Systemic (likely IP or SC) | 0.5, 1.0, and 2.0 mg/kg | Improved memory in a time-dependent manner.[1] |
Table 2: Pharmacokinetic Parameters of [3H]this compound in Anesthetized Rats
| Parameter | Value |
| Distribution Half-life | 14 seconds |
| Elimination Half-life | 40 minutes |
Data from intravenous tracer studies.[3]
Signaling Pathway of M2/M4 Muscarinic Receptors
This compound acts as an antagonist at M2 and M4 muscarinic acetylcholine receptors. These receptors are coupled to inhibitory G proteins (Gi/o). Upon binding of the endogenous ligand acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents this signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Systemic Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal (IP) or intravenous (IV) injection. Note: The optimal solvent and concentration may vary depending on the specific experimental requirements. It is recommended to perform small-scale solubility tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., in mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Prepare a stock solution in DMSO: this compound is soluble in DMSO. Prepare a concentrated stock solution by dissolving the calculated amount of this compound powder in a small volume of DMSO. For example, a 10 mg/mL stock solution can be prepared. Ensure the powder is completely dissolved by vortexing.
-
Dilute the stock solution: For injection, the DMSO concentration should be minimized to avoid toxicity. Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should ideally be below 5-10% of the total injection volume.
-
Example for a 1 mg/kg dose in a 250g rat with an injection volume of 0.5 mL:
-
Total dose = 1 mg/kg * 0.25 kg = 0.25 mg
-
Volume of 10 mg/mL stock needed = 0.25 mg / 10 mg/mL = 0.025 mL (25 µL)
-
Volume of saline/PBS to add = 0.5 mL - 0.025 mL = 0.475 mL (475 µL)
-
Final DMSO concentration = (0.025 mL / 0.5 mL) * 100% = 5%
-
-
-
Vortex the final solution: Ensure the final solution is homogenous by vortexing thoroughly.
-
Administer immediately: It is recommended to use the freshly prepared solution for administration.
Vehicle Control: The vehicle control group should receive an injection of the same final concentration of DMSO in saline or PBS, without the this compound.
Protocol 2: In Vivo Microdialysis for Acetylcholine Release in Rats
This protocol is adapted from a study investigating the effect of M2 antagonists on hippocampal acetylcholine levels.[1]
Materials:
-
This compound
-
Ringer's solution (vehicle)
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC-EC system for acetylcholine and choline detection
-
Conscious, freely moving male Fischer 344 rats
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat according to approved institutional protocols.
-
Using a stereotaxic apparatus, implant a microdialysis guide cannula targeting the CA1 region of the hippocampus.
-
Allow the animal to recover from surgery for a minimum of 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 2 µL/min).
-
Collect baseline dialysate samples to establish stable acetylcholine levels.
-
-
Drug Administration:
-
Prepare solutions of this compound in Ringer's solution at the desired concentrations (e.g., 2, 4, 8, and 16 µM).[1]
-
Switch the perfusion solution from Ringer's to the this compound solution.
-
Collect dialysate samples at regular intervals during and after drug perfusion.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and choline content using an HPLC-EC system.
-
-
Data Analysis:
-
Express the acetylcholine levels in the drug-treatment samples as a percentage of the baseline levels.
-
Compare the effects of different concentrations of this compound on acetylcholine release.
-
References
- 1. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Autoradiography Using AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of AF-DX 384, a selective antagonist for M2 and M4 muscarinic acetylcholine receptors, in receptor autoradiography studies. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a valuable tool in neuroscience and pharmacology research due to its notable selectivity for the M2 and M4 subtypes of muscarinic acetylcholine receptors.[1] This selectivity allows for the precise investigation of the distribution and density of these specific receptor subtypes in various tissues, particularly within the central nervous system. Autoradiography with radiolabeled this compound, typically [³H]this compound, enables the visualization and quantification of M2 and M4 receptor populations in tissue sections.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is summarized in the table below. The data, presented as inhibitor constant (Ki) values, are compiled from various studies to provide a comprehensive overview of the compound's selectivity profile. Lower Ki values indicate higher binding affinity.
| Muscarinic Receptor Subtype | Ki (nM) | Reference |
| M1 | 55 | [2] |
| M2 | 6.03 | [1] |
| M3 | 15 | [2] |
| M4 | 10 | [1] |
| M5 | N/A |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of Brain Sections with [³H]this compound
This protocol outlines the procedure for labeling M2 and M4 muscarinic receptors in brain tissue sections using [³H]this compound.
Materials:
-
[³H]this compound (specific activity ~70-90 Ci/mmol)
-
Frozen brain tissue sections (e.g., rat or mouse), 10-20 µm thick, thaw-mounted on gelatin-coated slides
-
Incubation Buffer: 50 mM Potassium Phosphate Buffer (pH 7.4)
-
Wash Buffer: Ice-cold 50 mM Potassium Phosphate Buffer (pH 7.4)
-
Atropine sulfate (for non-specific binding determination)
-
Autoradiography cassettes
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Scintillation counter and vials (optional, for validation)
Procedure:
-
Tissue Section Preparation:
-
Allow frozen, slide-mounted brain sections to thaw and air dry at room temperature for at least 30 minutes.[3]
-
-
Pre-incubation:
-
To remove endogenous acetylcholine, pre-incubate the slides in 50 mM potassium phosphate buffer for 30 minutes at room temperature.[3]
-
-
Incubation:
-
Incubate the slides with [³H]this compound in incubation buffer. A typical concentration is 2 nM.[3]
-
For determination of total binding , incubate sections with [³H]this compound alone.
-
For determination of non-specific binding , incubate adjacent sections with [³H]this compound in the presence of a high concentration of a non-selective muscarinic antagonist, such as 10 µM atropine sulfate.[3]
-
Incubate for 60 minutes at room temperature.[3]
-
-
Washing:
-
Drying:
-
Rapidly dry the slides under a stream of cool, dry air.
-
-
Exposure:
-
Arrange the dried slides in an autoradiography cassette.
-
Expose the slides to a tritium-sensitive phosphor imaging plate or autoradiography film in the dark at 4°C. Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several weeks).
-
-
Data Acquisition and Analysis:
-
Develop the film or scan the phosphor imaging plate using a phosphor imager.
-
Quantify the optical density of the resulting autoradiograms in specific brain regions using image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
-
Mandatory Visualizations
M2 and M4 Muscarinic Receptor Signaling Pathway
Caption: M2/M4 receptor signaling pathway.
Experimental Workflow for Receptor Autoradiography
Caption: Experimental workflow for receptor autoradiography.
References
Application Notes and Protocols for AF-DX 384 in Dementia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors.[1] In the central nervous system, M2 and M4 receptors are predominantly located on presynaptic cholinergic terminals, where they function as autoreceptors to negatively regulate acetylcholine (ACh) release. By blocking these receptors, this compound enhances cholinergic transmission, a mechanism of significant interest in dementia research, particularly for Alzheimer's disease, which is characterized by a cholinergic deficit. Preclinical studies have demonstrated the potential of this compound to reverse cognitive impairments in animal models of dementia, making it a valuable pharmacological tool for investigating the role of the cholinergic system in memory and for the preclinical assessment of potential therapeutic agents.[1][2]
Mechanism of Action
This compound exhibits high affinity for M2 and M4 muscarinic receptors, thereby inhibiting the negative feedback loop on acetylcholine release from presynaptic neurons.[1][3] This antagonism leads to an increase in synaptic acetylcholine levels, which can then act on postsynaptic M1 muscarinic receptors, known to be crucial for cognitive processes such as learning and memory. The selective antagonism of M2/M4 receptors over other muscarinic receptor subtypes minimizes potential side effects associated with non-selective muscarinic antagonists.
Signaling Pathway of M2/M4 Receptor Antagonism by this compound
References
- 1. This compound | eJournals of Academic Research & Reviews [ejarr.com]
- 2. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical Facilitation of Object Recognition Memory after Infusion of Scopolamine into Perirhinal Cortex: Implications for Cholinergic System Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Schizophrenia with AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While the dopamine hypothesis has historically dominated therapeutic strategies, growing evidence points to the significant involvement of the cholinergic system in the pathophysiology of the disease. AF-DX 384 is a selective antagonist for the M2 and M4 muscarinic acetylcholine receptors, making it a valuable pharmacological tool for investigating the role of these specific receptor subtypes in schizophrenia. These application notes provide detailed protocols for utilizing this compound in preclinical schizophrenia research, from in vitro receptor binding assays to in vivo behavioral studies.
Data Presentation
Table 1: Muscarinic Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki in nM) | Species | Reference |
| M2 | 3-4 | Rat (Brainstem) | [1] |
| M4 | ~10 (Inferred from M2/M4 selectivity) | N/A | |
| (R)-(-) isomer | 23-fold higher affinity for M2 than (S)-(+) isomer | N/A | [2] |
Table 2: [3H]this compound Binding in Post-Mortem Brain Tissue of Schizophrenia Patients
| Brain Region | Binding Density in Schizophrenia Patients (fmol/mg TE) | Binding Density in Control Subjects (fmol/mg TE) | p-value | Reference |
| Caudate-Putamen | 104 +/- 10.3 | 145 +/- 9.01 | 0.007 | [3] |
Signaling Pathways
The M2 and M4 muscarinic acetylcholine receptors, the primary targets of this compound, are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Upon activation by acetylcholine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of schizophrenia, M2 and M4 receptors often act as presynaptic autoreceptors on cholinergic neurons, where their activation reduces acetylcholine release. Furthermore, M4 receptors are located on striatal neurons that modulate dopamine release. By antagonizing these receptors, this compound can increase the release of acetylcholine and subsequently modulate dopaminergic neurotransmission, a key pathway implicated in the symptoms of schizophrenia.
Experimental Protocols
Protocol 1: [3H]this compound Radioligand Binding Assay in Brain Homogenates
This protocol is designed to determine the binding affinity and density of M2/M4 receptors in brain tissue.
1. Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Brain tissue (e.g., caudate-putamen, cortex) from animal models or post-mortem human subjects
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer, centrifuge, scintillation counter
2. Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of brain membrane homogenate (typically 50-100 µg of protein)
-
50 µL of [3H]this compound at various concentrations (for saturation binding) or a single concentration (for competition assays).
-
For total binding wells, add 50 µL of buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
For competition assays, add 50 µL of competing unlabeled ligands at various concentrations.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of [3H]this compound. Use non-linear regression to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).
-
Competition Binding: Plot the percentage of specific binding against the concentration of the competing ligand. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Protocol 2: In Vitro Autoradiography with [3H]this compound
This protocol allows for the visualization and quantification of M2/M4 receptor distribution in brain sections.
1. Materials:
-
[3H]this compound
-
Unlabeled this compound
-
Frozen brain sections (10-20 µm thick) mounted on microscope slides
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Deionized water
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Image analysis software
2. Procedure:
-
Pre-incubation: Thaw the brain sections and pre-incubate them in incubation buffer for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Incubate the sections with [3H]this compound (typically 1-5 nM) in incubation buffer for 60-120 minutes at room temperature.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Perform a brief rinse in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Expose for several weeks to months, depending on the specific activity of the radioligand and the density of receptors.
-
-
Image Analysis:
-
Develop the film or scan the imaging plate.
-
Quantify the optical density in different brain regions using image analysis software, with reference to co-exposed radioactive standards.
-
Protocol 3: Prepulse Inhibition (PPI) Test in a Rodent Model of Schizophrenia
The PPI test is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This protocol assesses the ability of this compound to reverse these deficits in animal models.[4][5][6][7][8]
1. Apparatus:
-
A startle chamber consisting of a sound-attenuating enclosure containing a small animal holder mounted on a platform that detects movement.
-
A speaker to deliver acoustic stimuli and a fan for background noise.
-
A computer with software to control the stimuli and record the startle response.
2. Animal Model:
-
Commonly used models include rats or mice treated with NMDA receptor antagonists (e.g., MK-801, phencyclidine), developmental models (e.g., maternal immune activation), or genetic models.
3. Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired dose and time before the test session.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB, 20 ms duration) precedes the strong pulse by a specific interval (e.g., 30-120 ms).
-
No-stimulus trials: Only background noise is present, used to measure baseline movement.
-
-
Data Recording: The startle response (amplitude of movement) is recorded for a set period after the presentation of the pulse.
4. Data Analysis:
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse-pulse trial using the following formula: %PPI = 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100 ]
-
Compare the %PPI between the different treatment groups (vehicle vs. This compound) using appropriate statistical analysis (e.g., ANOVA). An increase in %PPI in the this compound-treated group compared to the vehicle-treated disease model group would indicate a therapeutic-like effect.
Experimental Workflow
Conclusion
This compound serves as a critical tool for elucidating the role of M2 and M4 muscarinic receptors in the pathophysiology of schizophrenia. The protocols outlined in these application notes provide a framework for researchers to investigate the binding characteristics, receptor distribution, and functional effects of this compound in relevant preclinical models. By combining in vitro and in vivo approaches, a comprehensive understanding of the therapeutic potential of targeting the M2/M4 receptors for the treatment of schizophrenia can be achieved.
References
- 1. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The binding of [3H]this compound is reduced in the caudate-putamen of subjects with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 7. Pre-pulse Inhibition [augusta.edu]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for Studying Muscarinic Receptor Distribution in the Hippocampus using AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a valuable pharmacological tool for investigating the distribution and function of muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M4 subtypes, within the hippocampus. This document provides detailed application notes and experimental protocols for the use of radiolabeled this compound ([³H]this compound) in quantitative receptor autoradiography. It also includes a summary of its binding characteristics and diagrams of the relevant signaling pathways. While often cited for its preference for M2 receptors, it is crucial to note that this compound also exhibits high affinity for M4 receptors, and its binding profile can vary depending on the brain region. In the hippocampus, [³H]this compound labels both M2 and M4 receptors in nearly equal amounts.
Quantitative Data Presentation
The binding affinity and density of this compound are critical parameters for designing and interpreting receptor distribution studies. The following tables summarize the binding characteristics of this compound to muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi |
| M1 | ~30.9 | 7.51 |
| M2 | ~6.03 | 8.22 |
| M3 | ~66.1 | 7.18 |
| M4 | ~10.0 | 8.00 |
| M5 | ~537.0 | 6.27 |
Data compiled from publicly available pharmacological databases.
Table 2: Binding Density (Bmax) and Dissociation Constant (Kd) of [³H]this compound in Rodent Brain Tissue
| Brain Region | Receptor Subtype(s) | Bmax (fmol/mg protein) | Kd (nM) | Species |
| Cerebral Cortex | M2-like (high affinity) | 9.7 ± 2.3 | 0.28 ± 0.08 | Rat |
| M2-like (low affinity) | 1993 ± 551 | 28.0 ± 5.0 | Rat | |
| Brainstem | M2 | 430 - 610 | 3 - 4 | Rat |
Muscarinic Receptor Signaling Pathways in the Hippocampus
The hippocampus expresses multiple muscarinic receptor subtypes, each coupled to distinct signaling cascades that modulate neuronal excitability and synaptic plasticity. This compound primarily targets the Gi/o-coupled M2 and M4 receptors. However, understanding the Gq/11-coupled pathways of M1, M3, and M5 receptors is also crucial for a comprehensive understanding of cholinergic signaling in this brain region.[1][2]
Caption: M2/M4 receptor signaling pathway in the hippocampus.
Caption: M1/M3/M5 receptor signaling pathway in the hippocampus.
Experimental Protocols
Quantitative Receptor Autoradiography using [³H]this compound
This protocol outlines the steps for in vitro labeling of muscarinic M2/M4 receptors in hippocampal tissue sections using [³H]this compound.
Materials:
-
[³H]this compound (specific activity ~70-90 Ci/mmol)
-
Atropine (for non-specific binding)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation chambers
-
Phosphor imaging cassettes and screens (tritium-sensitive)
-
Phosphor imager and analysis software
-
Scintillation counter and vials (optional, for validation)
Protocol:
-
Tissue Preparation:
-
Sacrifice the animal (e.g., rat or mouse) according to approved institutional guidelines.
-
Rapidly dissect the brain and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the brain at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the hippocampus.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, allow the slides to thaw and dry at room temperature for 30 minutes.
-
Place the slides in a rack and pre-incubate them in 50 mM potassium phosphate buffer (pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM potassium phosphate buffer (pH 7.4).
-
For total binding, add [³H]this compound to the incubation buffer at a final concentration of 2-4 nM.[3] The optimal concentration should be determined empirically through saturation binding experiments.
-
For non-specific binding, add an excess of a non-labeled competing ligand, such as 1 µM atropine, to the incubation buffer containing [³H]this compound.
-
Incubate the sections in the respective buffers for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold 50 mM potassium phosphate buffer:
-
2 x 5 minutes
-
1 x 10 minutes
-
-
Finally, perform a brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a tritium-sensitive phosphor imaging screen in a light-tight cassette.
-
Include calibrated tritium standards in the cassette for later quantification.
-
Expose the screen for a period of 2-4 weeks at room temperature, depending on the specific activity of the ligand and the receptor density.
-
-
Data Acquisition and Analysis:
-
Scan the exposed phosphor screen using a phosphor imager.
-
Using appropriate software, measure the optical density in the regions of interest (e.g., CA1, CA3, dentate gyrus) on the autoradiograms.
-
Convert the optical density values to fmol/mg tissue equivalent using the calibration curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
Caption: Experimental workflow for [³H]this compound autoradiography.
Concluding Remarks
This compound is a potent antagonist for studying M2 and M4 muscarinic receptors in the hippocampus. Due to its affinity for both subtypes, it is recommended to use it in conjunction with subtype-specific knockout animal models or in competition binding assays with more selective ligands to dissect the individual contributions of M2 and M4 receptors to the observed binding patterns. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their investigations of the hippocampal cholinergic system.
References
- 1. Characterization and autoradiographic distribution of [3H]this compound binding to putative muscarinic M2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays Using AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF-DX 384 is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors.[1] This pyridobenzodiazepine derivative serves as a valuable pharmacological tool for investigating the physiological and pathological roles of M2 and M4 receptors in various cellular systems. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to characterize its binding affinity and functional antagonism.
Chemical Properties:
| Property | Value |
| Chemical Name | N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide |
| Molecular Formula | C₂₇H₃₈N₆O₂ |
| Molecular Weight | 478.64 g/mol |
| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol. |
Data Presentation
The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for various muscarinic receptor subtypes.
Table 1: Binding Affinity (Ki) of this compound at Cloned Human Muscarinic Receptors
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | pKi | Reference |
| M1 | CHO-K1 | [³H]-NMS | 309 | 6.51 | |
| M2 | CHO-K1 | [³H]-NMS | 6.03 | 8.22 | |
| M3 | CHO-K1 | [³H]-NMS | 66.1 | 7.18 | |
| M4 | CHO-K1 | [³H]-NMS | 10.0 | 8.00 | |
| M5 | CHO-K1 | [³H]-NMS | 537 | 6.27 |
Data presented as mean values.
Table 2: Functional Antagonism (IC50) of this compound
| Assay Type | Cell Line | Agonist | Measured Response | IC50 (nM) | Reference |
| Acetylcholine Response Blockade | NHLECs (Normal Human Lens Epithelial Cells) | 1 µM Acetylcholine | Not specified | 230 | [1] |
| Acetylcholine Response Blockade | HLE-B3 (Human Lens Epithelial Cell Line) | 1 µM Acetylcholine | Not specified | 92 | [1] |
| Inhibition of Isoproterenol-stimulated Adenylyl Cyclase | Right Atrial Membranes (Canine) | Carbachol | Adenylyl cyclase activity | Significantly lower in HFD group | [1] |
Signaling Pathways
This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of M2 and M4 muscarinic receptors.
M2 Muscarinic Receptor Signaling
Activation of the M2 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can modulate other effectors, including ion channels.
Caption: M2 Muscarinic Receptor Signaling Pathway.
M4 Muscarinic Receptor Signaling
Similar to the M2 receptor, the M4 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for common cell culture assays to characterize the antagonist properties of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to M2 or M4 receptors expressed in a cell line (e.g., CHO-K1 cells).
Experimental Workflow:
Caption: Competition Binding Assay Workflow.
Materials:
-
CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the receptor of interest to ~80-90% confluency.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [³H]-NMS (typically at or below its Kd)
-
Increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
Cell membrane preparation (typically 20-50 µg of protein per well)
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., 1 µM atropine).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism: cAMP Assay
This assay measures the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels in cells expressing M2 or M4 receptors.
Experimental Workflow:
References
Application Notes and Protocols for AF-DX 384 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of AF-DX 384, a selective M2 muscarinic acetylcholine receptor antagonist, in rodent models. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.
Overview of this compound
This compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1] It is a valuable tool for investigating the role of M2 receptors in various physiological and pathological processes, including cardiovascular function, neurotransmitter release, and cognitive processes.[1][2] Due to its pharmacological profile, this compound has been utilized in both central nervous system and peripheral research.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of [³H]this compound in Anesthetized Rats (Intravenous Administration) [2]
| Parameter | Value |
| Distribution Half-life (t½α) | 14 seconds |
| Elimination Half-life (t½β) | 40 minutes |
| Primary Organ of Distribution | Heart |
| Blood-Brain Barrier Permeability | Low |
Signaling Pathway
This compound acts by blocking the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The binding of acetylcholine to the M2 receptor typically activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound prevents this signaling cascade.
Figure 1. this compound blocks the M2 receptor signaling pathway.
Experimental Protocols
The following are general protocols for the administration of substances to rodents and can be adapted for this compound. It is crucial to perform dose-response studies to determine the optimal dose for a specific research question and animal model.
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. While the exact solubility in various solvents is not widely published, a common approach for compounds with limited aqueous solubility is to use a co-solvent system.
Recommended Vehicle: A formulation containing DMSO, PEG300, Tween 80, and saline is a good starting point. For example, a vehicle composition could be:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or Phosphate-Buffered Saline (PBS)
Preparation Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly until clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline or PBS to the desired final volume and mix thoroughly.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. Always administer the same vehicle without the drug to the control group.
Administration Routes
The selection of the administration route depends on the desired pharmacokinetic profile and the experimental design.
This route provides immediate and 100% bioavailability.
Protocol for Rats:
-
Anesthetize the rat according to an approved institutional protocol.
-
Place the animal on a warming pad to maintain body temperature.
-
Visualize the lateral tail vein. Application of a warming lamp or warm water can aid in vasodilation.
-
Gently insert a 27-30 gauge needle attached to a syringe containing the this compound solution into the vein.
-
Slowly inject the solution. The maximum injection volume is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal during recovery from anesthesia.
Figure 2. Workflow for intravenous injection in rodents.
This is a common route for systemic administration, offering rapid absorption, although it is slower than IV.
Protocol for Rats and Mice:
-
Restrain the animal firmly but gently. For rats, a two-person technique is often preferred.
-
Position the animal on its back with its head tilted slightly downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 23-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution. The maximum injection volume is typically 10-20 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
This route provides a slower and more sustained absorption compared to IV and IP routes.
Protocol for Mice:
-
Grasp the loose skin over the back of the neck (scruff) to create a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Inject the solution, creating a small bleb under the skin. The maximum injection volume is typically 10-20 ml/kg.
-
Withdraw the needle and return the animal to its cage.
This method is used for direct administration into the stomach.
Protocol for Mice and Rats:
-
Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Restrain the animal to prevent movement.
-
Gently insert a ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats) into the mouth and advance it along the roof of the mouth into the esophagus.
-
Administer the this compound solution. The maximum volume is typically 10 ml/kg.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of respiratory distress.
Dosage Considerations
The appropriate dose of this compound will vary depending on the research question, the animal species and strain, and the administration route.
-
For receptor binding and occupancy studies: Lower doses are typically required.
-
For behavioral studies: Higher doses may be necessary to achieve a functional effect. A study investigating the effects of the related M2 antagonist AF-DX 116 on memory in rats used doses in the range of 0.5-2.0 mg/kg.[4] This range may serve as a starting point for dose-finding studies with this compound.
It is strongly recommended to conduct a pilot dose-response study to determine the optimal dose for your specific experimental paradigm.
Safety and Handling
As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. Post-training injection of the acetylcholine M2 receptor antagonist AF-DX 116 improves memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Utilizing AF-DX 384
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the use of AF-DX 384 in immunohistochemistry (IHC) studies, primarily as a tool for validating the specificity of M2 muscarinic acetylcholine receptor antibodies.
Introduction to this compound
This compound is a potent and selective antagonist for the M2 and M4 muscarinic acetylcholine receptors.[1] It is a valuable chemical tool in pharmacology and neuroscience research to probe the function of these specific receptor subtypes. In the context of immunohistochemistry, this compound can be used as a blocking agent in competition assays to confirm that an antibody's staining pattern is specific to the M2 muscarinic receptor. This compound is a pyridobenzodiazepine derivative.[2]
Quantitative Data: Binding Affinity of this compound
The selectivity of this compound is demonstrated by its differential binding affinities for the various muscarinic receptor subtypes. The following table summarizes the inhibitor constant (Ki) values of this compound for cloned human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) |
| M1 | >1000 |
| M2 | 6.03 |
| M3 | >1000 |
| M4 | 10 |
| M5 | >1000 |
Data compiled from Dörje F, et al. (1991).[1]
M2 Muscarinic Receptor Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3][4] Activation of the M2 receptor by an agonist, such as acetylcholine, leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] The Gβγ subunit can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability.[6]
M2 Muscarinic Receptor Signaling Pathway
Immunohistochemistry Experimental Protocols
The following is a general protocol for the immunohistochemical staining of M2 muscarinic receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol includes an optional competition assay with this compound to validate antibody specificity.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[7]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.[8]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Staining Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[7]
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with phosphate-buffered saline (PBS) (2 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[9]
-
-
Primary Antibody Incubation:
-
For Specificity Control (Competition Assay): Pre-incubate the primary antibody (e.g., anti-M2 receptor antibody) with a saturating concentration of this compound (e.g., 10-100 µM) for 1 hour at room temperature before applying it to the tissue section.
-
For Standard Staining: Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Apply the primary antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired stain intensity is reached (typically 2-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
III. Expected Results
-
Standard Staining: Regions expressing the M2 muscarinic receptor should exhibit a brown precipitate from the DAB reaction.
-
Specificity Control: In the section treated with the this compound-blocked primary antibody, the specific staining should be significantly reduced or absent, confirming that the antibody is binding to the M2 receptor.
Immunohistochemistry Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The m2 muscarinic acetylcholine receptors are coupled to multiple signaling pathways via pertussis toxin-sensitive guanine nucleotide regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 9. abcepta.com [abcepta.com]
Troubleshooting & Optimization
AF-DX 384 solubility and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing AF-DX 384 in their experiments. Here you will find detailed information on the solubility and stability of this compound, along with troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors.[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, acetylcholine, to these receptors, thereby inhibiting their downstream signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. While specific long-term stability data in solution is limited, it is best practice to use freshly prepared dilutions for experiments whenever possible.
Q4: What are the known off-target effects of this compound?
While this compound is selective for M2 and M4 receptors, it can exhibit some activity at other muscarinic receptor subtypes at higher concentrations. Researchers should consult literature for specific binding affinities and conduct appropriate control experiments to account for any potential off-target effects in their experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no antagonist effect observed. | Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure it is stored in an appropriate solvent at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration: Calculation errors or inaccurate pipetting may lead to a final concentration that is too low to elicit an effect. | Verify all calculations and ensure pipettes are properly calibrated. Perform a dose-response experiment to determine the optimal concentration for your assay. | |
| Solubility issues: The compound may have precipitated out of the aqueous experimental buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is compatible with your experimental system and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation. | |
| High background signal or non-specific binding. | Suboptimal assay conditions: The buffer composition, incubation time, or temperature may not be optimized for your specific assay. | Optimize assay parameters such as buffer pH, ionic strength, and incubation time. Include appropriate controls, such as a non-specific binding control using a high concentration of a known muscarinic antagonist like atropine. |
| Problems with cell lines or tissue preparations: Receptor expression levels may be too low, or the cells/tissues may not be healthy. | Confirm the expression of M2 and/or M4 receptors in your experimental model using techniques like qPCR or western blotting. Ensure cells are healthy and within a suitable passage number. | |
| Variability between experiments. | Inconsistent experimental procedures: Minor variations in incubation times, temperatures, or reagent preparation can lead to significant variability. | Adhere strictly to the established experimental protocol. Prepare and use reagents consistently across all experiments. |
| Instability in aqueous solution: this compound may not be stable in your experimental buffer over the course of the experiment. | Minimize the time this compound is in aqueous solution before being added to the assay. Prepare dilutions immediately before use. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 50 mM |
| Ethanol | 10 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Competitive Radioligand Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand concentration and incubation time should be optimized for the specific receptor subtype and experimental setup.
-
Materials:
-
Cell membranes or tissue homogenates expressing M2 or M4 muscarinic receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound stock solution.
-
Unlabeled competing ligand for non-specific binding determination (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration close to its Kd.
-
Varying concentrations of this compound or vehicle control.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).
-
-
Initiate the binding reaction by adding the cell membranes or tissue homogenate.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound.
-
Visualizations
Caption: Experimental Workflow for this compound.
References
- 1. Knockouts reveal overlapping functions of M2 and M4 muscarinic receptors and evidence for a local glutamatergic circuit within the laterodorsal tegmental nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AF-DX 384 Concentration for Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AF-DX 384 concentration in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in receptor binding assays?
This compound is a selective antagonist for the M2 and M4 muscarinic acetylcholine receptors.[1] In receptor binding assays, it is primarily used as a competitive ligand to determine the affinity of novel compounds for these receptor subtypes. It can be used in its radiolabeled form (e.g., [³H]this compound) to directly measure binding or as a non-labeled competitor in assays with another radioligand.
Q2: What are the reported binding affinities (Ki) of this compound for muscarinic receptor subtypes?
The inhibitory constants (Ki) of this compound demonstrate its selectivity for M2 and M4 receptors. The following table summarizes reported Ki values.
| Receptor Subtype | Reported Ki (nM) |
| M2 | 6.03[1], ~2.3-2.4 |
| M4 | 10[1], ~2.2-2.5 |
| M1 | ~55 |
| M3 | ~15 |
Note: Ki values can vary depending on the experimental conditions, tissue/cell type, and radioligand used.
Q3: How do I determine the optimal concentration of [³H]this compound for a saturation binding experiment?
The optimal concentration range for a saturation binding experiment typically spans from 0.1- to 10-fold the dissociation constant (Kd) of the radioligand. For [³H]this compound, with a reported Kd in the low nanomolar range (e.g., 3-4 nM in rat brainstem), a starting concentration range of 0.1 nM to 40 nM would be appropriate.[2] It is crucial to perform a saturation binding experiment to determine the specific Kd and Bmax (maximum number of binding sites) in your experimental system.
Q4: How do I convert the IC50 value of my test compound to a Ki value?
The Cheng-Prusoff equation is used to convert the half-maximal inhibitory concentration (IC50) to the inhibitory constant (Ki).[3][4] This conversion is essential as the Ki is an absolute measure of affinity, independent of the radioligand concentration used in the assay.
Cheng-Prusoff Equation:
Where:
-
IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Troubleshooting Guides
This section addresses common issues encountered during receptor binding assays with this compound.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
A: High non-specific binding can obscure the specific binding signal. Here are several strategies to mitigate this issue:
-
Optimize Blocking Agents:
-
Pre-treat your filters (e.g., GF/B) with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce radioligand sticking to the filter.
-
Include a protein like Bovine Serum Albumin (BSA) (0.1-1%) in your assay buffer to block non-specific binding sites on the membranes and assay tubes.
-
-
Reduce Radioligand Concentration: Using a radioligand concentration significantly above the Kd can lead to increased non-specific binding. Try reducing the [³H]this compound concentration to at or below the Kd.
-
Optimize Washing Steps:
-
Increase the number of washes with ice-cold wash buffer (e.g., from 3 to 5 times).
-
Ensure the wash volume is sufficient to completely cover the filter.
-
-
Check for Radioligand Purity: Degraded radioligand can contribute to high NSB. Run a quality control check on your [³H]this compound stock.
Issue 2: Low Specific Binding Signal
Q: I am observing a very weak or no specific binding signal. What could be the cause?
A: A low specific binding signal can be due to several factors related to the receptor source, radioligand, or assay conditions.
-
Receptor Integrity and Concentration:
-
Ensure your membrane preparations have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.
-
Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the protein concentration in your membrane preparation. You may need to increase the amount of membrane protein per well.
-
-
Radioligand Activity:
-
Verify the age and specific activity of your [³H]this compound. Radioligands decay over time, leading to a weaker signal.
-
Ensure the radioligand has been stored correctly according to the manufacturer's instructions.
-
-
Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
Issue 3: Inconsistent Results and High Variability
Q: My replicate data points show high variability. What are the potential sources of this inconsistency?
A: High variability can compromise the reliability of your data. The following steps can help improve consistency:
-
Pipetting Accuracy:
-
Ensure your pipettes are properly calibrated.
-
Use reverse pipetting techniques for viscous solutions like membrane preparations.
-
-
Homogenous Membrane Suspension: Vortex the membrane stock gently but thoroughly before aliquoting into the assay plate to ensure a uniform suspension.
-
Temperature Control: Maintain a consistent temperature during incubation. Use a water bath or a calibrated incubator.
-
Washing Consistency: Use a cell harvester for filtration to ensure uniform and rapid washing of all wells.
Experimental Protocols
Protocol 1: Saturation Binding Assay with [³H]this compound
This protocol is a general guideline for determining the Kd and Bmax of [³H]this compound for a given receptor preparation (e.g., CHO cells expressing human M2 receptors).
Materials:
-
[³H]this compound
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparation containing the target receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplate
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare serial dilutions of [³H]this compound in assay buffer to cover a concentration range of 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 40 nM).
-
Set up Assay Plate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]this compound dilution, and 100 µL of the membrane preparation to each well.
-
Non-Specific Binding: Add 50 µL of unlabeled this compound (at a final concentration of 10 µM), 50 µL of the appropriate [³H]this compound dilution, and 100 µL of the membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes (or the predetermined optimal time).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [³H]this compound.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This protocol outlines the procedure for determining the Ki of a test compound using [³H]this compound.
Procedure:
-
Prepare Reagents:
-
Prepare a fixed concentration of [³H]this compound in assay buffer (typically at or below the Kd determined from the saturation binding experiment).
-
Prepare serial dilutions of your test compound.
-
-
Set up Assay Plate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]this compound, and 100 µL of membrane preparation.
-
Non-Specific Binding: 50 µL of 10 µM unlabeled this compound, 50 µL of [³H]this compound, and 100 µL of membrane preparation.
-
Competition: 50 µL of the test compound dilution, 50 µL of [³H]this compound, and 100 µL of membrane preparation.
-
-
Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Simplified signaling pathways for M2 and M4 muscarinic receptors.
Caption: General experimental workflow for receptor binding assays.
Caption: Logical troubleshooting flow for common binding assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of AF-DX 384
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AF-DX 384, a potent and selective antagonist for the M2 and M4 muscarinic acetylcholine receptors. Particular focus is placed on strategies to minimize off-target effects and ensure the generation of reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist that exhibits high affinity for the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] It acts by blocking the binding of the endogenous agonist, acetylcholine, to these receptors, thereby inhibiting their downstream signaling pathways.[2] The (R)-(-) enantiomer of this compound has been shown to have a significantly higher affinity for the M2 receptor compared to the (S)-(+) enantiomer.[3]
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of this compound are mediated through its interaction with other muscarinic receptor subtypes, namely M1, M3, and M5. While it is highly selective for M2 and M4 receptors, at higher concentrations, it can antagonize these other subtypes, leading to unintended physiological responses. It is crucial to use the lowest effective concentration to minimize these on-target related off-target effects. Comprehensive screening data for this compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and enzymes is not extensively available in the public domain. Therefore, it is recommended to perform secondary pharmacology assays to characterize its activity against targets relevant to your experimental system.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining clean, interpretable data. Here are key strategies:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired level of M2/M4 receptor antagonism without significantly affecting other receptor subtypes.
-
Use of Selective Antagonists: In experiments where off-target effects on other muscarinic subtypes are a concern, consider using highly selective antagonists for those subtypes as controls.
-
Cell Line Characterization: Thoroughly characterize your cell line to understand the expression profile of all five muscarinic receptor subtypes. This will help in interpreting any unexpected results.
-
Control Experiments: Always include appropriate controls, such as vehicle-only and positive controls (a known non-selective muscarinic antagonist like atropine), to validate your assay system.
Q4: What are some common issues encountered when working with this compound?
A4: Common issues include:
-
Solubility: this compound may have limited solubility in aqueous buffers. It is often dissolved in organic solvents like DMSO to create a stock solution, which is then further diluted in the assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect your cells.
-
Batch-to-Batch Variability: As with many chemical compounds, there can be variability between different batches. It is advisable to test each new batch to ensure consistency in your results.
-
Inconsistent Results: Inconsistent results in cell-based assays can arise from several factors, including cell passage number, cell health, and variations in assay reagents.[4]
Troubleshooting Guides
Issue 1: Higher than expected antagonist activity, suggesting off-target effects.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a detailed concentration-response experiment to identify the optimal concentration range that is selective for M2/M4 receptors. |
| Expression of other muscarinic receptor subtypes | Characterize the muscarinic receptor expression profile of your cell line using techniques like qPCR or radioligand binding with subtype-selective ligands. |
| Non-specific binding | Include a control with a structurally unrelated compound to assess non-specific effects. Reduce the concentration of this compound. |
Issue 2: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Cell health and passage number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.[4] |
| Reagent variability | Use the same batch of reagents, including cell culture media and assay components, for all related experiments.[4] |
| This compound degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Assess the stability of the compound in your specific assay buffer and conditions. |
| Solubility issues | Visually inspect the diluted this compound solution for any precipitation. If necessary, adjust the solvent or use a gentle warming step to ensure complete dissolution. |
Data Presentation
Table 1: Binding Affinities (pKi) of this compound for Human Muscarinic Acetylcholine Receptors
| Receptor Subtype | pKi |
| M1 | 7.51 |
| M2 | 8.22 |
| M3 | 7.18 |
| M4 | 8.00 |
| M5 | 6.27 |
Data compiled from publicly available sources. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Template for Off-Target Selectivity Profiling of this compound
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) |
| GPCRs | Adrenergic α1A | Radioligand Binding | |
| Dopamine D2 | Radioligand Binding | ||
| Serotonin 5-HT2A | Radioligand Binding | ||
| Ion Channels | hERG | Electrophysiology | |
| Nav1.5 | Electrophysiology | ||
| Cav1.2 | Electrophysiology | ||
| Enzymes | COX-1 | Enzymatic Assay | |
| PDE4 | Enzymatic Assay |
This table provides a recommended template for assessing the off-target profile of this compound. Researchers should select a panel of targets relevant to their specific research interests and experimental models.
Experimental Protocols
Protocol 1: cAMP Assay for M2/M4 Receptor Antagonism
This protocol is designed to measure the antagonistic effect of this compound on Gi-coupled M2 or M4 receptors by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the M2 or M4 receptor of interest
-
This compound
-
Forskolin
-
A non-selective muscarinic agonist (e.g., carbachol)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound to the cells. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically EC80) and a fixed concentration of forskolin to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Calcium Flux Assay for M1/M3/M5 Off-Target Effects
This protocol measures the potential antagonistic effect of this compound on Gq-coupled M1, M3, or M5 receptors by quantifying changes in intracellular calcium levels.
Materials:
-
Cells expressing the M1, M3, or M5 receptor of interest
-
This compound
-
A non-selective muscarinic agonist (e.g., carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for 15-20 minutes at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence, then inject a fixed concentration of the muscarinic agonist (typically EC80) and continue to record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist. Plot the response against the log concentration of this compound to determine the IC50 value for any off-target antagonistic activity.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for minimizing this compound off-target effects.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. The optimization of a novel selective antagonist for human M2 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
AF-DX 384 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of AF-DX 384, a potent and selective M2/M4 muscarinic acetylcholine receptor antagonist. This guide addresses common challenges related to experimental variability and reproducibility, offering detailed troubleshooting advice and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyridobenzodiazepine that functions as a selective antagonist of muscarinic acetylcholine receptors.[1] It exhibits a high affinity for M2 and M4 subtypes, making it a valuable tool for distinguishing between different muscarinic receptor functions in various tissues and experimental models.[2][3][4] Its antagonistic action involves blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors.
Q2: What are the binding affinities of this compound for different muscarinic receptor subtypes?
The binding affinity of this compound varies across the five human muscarinic receptor subtypes (M1-M5). It is most potent at M2 and M4 receptors. The reported pKi values are 8.22 (M2), 8.00 (M4), 7.51 (M1), 7.18 (M3), and 6.27 (M5).[2] Dissociation constants (Kd) also demonstrate this selectivity, with values of 1 nM for M2, 2.2 nM for M4, 15 nM for M3, and 55 nM for M1 receptors.[5]
Q3: What are the common research applications of this compound?
This compound is frequently used in neuroscience research to investigate the roles of M2 and M4 receptors in cognitive processes. Studies have shown its ability to reverse cognitive deficits in animal models of aging and scopolamine-induced amnesia.[3][6] It is also utilized in cardiovascular research to study the function of M2 receptors in the heart.[7] Additionally, its binding properties are explored in studies of allosteric modulation of muscarinic receptors.[8][9]
Q4: Is this compound CNS-penetrant?
This compound has low permeability across the blood-brain barrier.[5][7] This is a critical consideration for in vivo studies targeting central nervous system (CNS) receptors, as systemic administration may result in limited brain exposure. Researchers should consider direct administration into the CNS or use alternative, more brain-penetrant antagonists if high central receptor occupancy is required.
Q5: Which stereoisomer of this compound is more active?
The (R)-(-) isomer of this compound displays significantly higher affinity for M2 receptors, being 23-fold more potent than its (S)-(+) enantiomer in vitro.[10] For experiments requiring high selectivity and potency, the use of the pure (R)-(-) isomer is recommended.
Troubleshooting Guides
Issue 1: High Variability in Radioligand Binding Assays
Symptoms:
-
Inconsistent Kd or Bmax values between replicate experiments.
-
High non-specific binding.
-
Poor saturation at expected ligand concentrations.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ligand Degradation | This compound solutions should be prepared fresh for each experiment. If using frozen stocks, minimize freeze-thaw cycles. Protect from light and store at the recommended temperature. |
| Inadequate Buffer Conditions | Ensure the pH and ionic strength of the binding buffer are optimized and consistent. The buffer should be filtered to remove any particulate matter. |
| Incorrect Protein Concentration | Quantify the protein concentration of your membrane preparations accurately before each experiment. Inconsistent protein levels will lead to variability in receptor numbers. |
| High Non-Specific Binding | Non-specific binding can be minimized by pre-treating filter plates with a blocking agent like polyethyleneimine (PEI). Additionally, including a high concentration of a non-labeled competing ligand (e.g., atropine) is crucial for accurate determination of non-specific binding. |
| Incubation Time and Temperature | Ensure that the incubation time is sufficient to reach equilibrium. This should be determined empirically for your specific tissue or cell preparation. Maintain a constant and uniform temperature during incubation. |
Issue 2: Lack of Expected In Vivo Efficacy
Symptoms:
-
Systemic administration of this compound does not produce the anticipated physiological or behavioral effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Blood-Brain Barrier Permeability | As this compound has limited CNS penetration, consider alternative routes of administration such as intracerebroventricular (ICV) or direct tissue injection for CNS targets.[5][7] |
| Rapid Metabolism | In vivo studies in rats have shown rapid metabolism of this compound.[7] This can lead to a short duration of action. Consider a dosing regimen with more frequent administration or the use of a continuous infusion protocol. |
| Species-Specific Differences | Receptor pharmacology and drug metabolism can vary between species. Ensure that the chosen animal model is appropriate and that the binding affinities of this compound have been validated in the target species. |
Quantitative Data Summary
Table 1: Binding Affinities (pKi) of this compound at Human Muscarinic Receptors
| Receptor Subtype | pKi Value |
| M1 | 7.51 |
| M2 | 8.22 |
| M3 | 7.18 |
| M4 | 8.00 |
| M5 | 6.27 |
| Data from Tocris Bioscience.[2] |
Table 2: Dissociation Constants (Kd) of this compound
| Receptor Subtype | Kd (nM) |
| M1 | 55 |
| M2 | 1 |
| M3 | 15 |
| M4 | 2.2 |
| Data from Abcam.[5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol is a generalized procedure for a saturation binding experiment to determine the Kd and Bmax of [3H]this compound in a target tissue or cell membrane preparation.
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Finally, resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well or 384-well filter plate, add a constant amount of membrane protein to each well.
-
Ligand Addition: Add increasing concentrations of [3H]this compound to the wells.
-
Non-Specific Binding: For each concentration of [3H]this compound, prepare parallel wells containing a high concentration of a non-labeled competitor (e.g., 1 µM atropine) to determine non-specific binding.
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Scintillation Counting: After the filter plate has dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the concentration of [3H]this compound and use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.
Visualizations
Caption: Signaling pathway of M2/M4 muscarinic receptors and the antagonistic action of this compound.
Caption: Workflow for a radioligand binding assay using this compound.
References
- 1. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HIBR Gene Diagnostics [hibergene.com]
- 5. This compound, M2/M4 antagonist (CAS 118290-27-0) | Abcam [abcam.com]
- 6. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]this compound in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2 receptor binding of the selective antagonist this compound: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist this compound and the hexamethonio derivative W84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses of R and S isomers of this compound, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in AF-DX 384 Autoradiography
Welcome to the technical support center for improving the signal-to-noise ratio in your AF-DX 384 autoradiography experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the use of [3H]this compound for labeling M2-like muscarinic receptors.
Troubleshooting Guide
This section addresses common issues that can lead to a poor signal-to-noise ratio in your autoradiograms.
| Issue | Potential Cause | Recommended Solution |
| High Background | 1. Inadequate Washing: Insufficient or improper washing steps can leave unbound radioligand on the tissue section, leading to a uniformly high background. | - Increase the number and/or duration of buffer washes post-incubation. Use ice-cold buffer to reduce the dissociation of specifically bound ligand. A common protocol includes multiple washes of several minutes each.[1][2] - A final quick rinse in ice-cold deionized water can help remove residual buffer salts that may contribute to background.[1][2] |
| 2. Suboptimal Blocking: Non-specific binding sites on the tissue or slide can adsorb the radioligand. | - Pre-incubate the tissue sections in buffer for 30 minutes at room temperature before adding the radioligand to saturate non-specific sites.[2] | |
| 3. Radioligand Concentration Too High: Using an excessively high concentration of [3H]this compound can increase non-specific binding. | - Perform a saturation binding experiment to determine the optimal concentration that saturates the target receptors without excessive non-specific binding. A concentration of 2 nM is often cited as effective.[3][4] | |
| Weak or No Signal | 1. Low Receptor Density: The target tissue may have a low expression of M2/M4 muscarinic receptors. | - Use a positive control tissue known to have high M2/M4 receptor density, such as the brainstem, to validate the experimental setup.[5] - Increase the amount of tissue protein per section if possible. |
| 2. Degraded Radioligand: The [3H]this compound may have degraded due to improper storage or handling. | - Ensure the radioligand is stored correctly according to the manufacturer's instructions. - Aliquot the radioligand upon receipt to avoid repeated freeze-thaw cycles. | |
| 3. Insufficient Exposure Time: The film or phosphor screen may not have been exposed for a long enough period to detect the signal. | - Extend the exposure time. Exposure can range from days to weeks depending on the signal intensity.[2] | |
| Non-Specific Binding | 1. Binding to M4 Receptors: this compound is known to bind to M4 muscarinic receptors in addition to M2 receptors, which can be a source of "non-specific" signal if only M2 is the target of interest.[4][6] | - To isolate M2 receptor binding, perform a parallel experiment with a selective M4 antagonist (e.g., PD102807) to block the M4 sites.[6] However, some studies suggest this may not be fully effective.[4][6] - Alternatively, using a selective M4 toxin like MT3 has been shown to be more effective in blocking M4 binding.[4] |
| 2. Lipophilic Interactions: The radioligand may be non-specifically partitioning into lipid-rich areas of the tissue. | - The inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the pre-incubation and wash buffers can sometimes help reduce this type of non-specific binding. However, this should be optimized as it can also disrupt specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of [3H]this compound to use for autoradiography?
A1: The optimal concentration should be determined empirically through saturation binding experiments in your specific tissue. However, a concentration of 2 nM is a good starting point and has been used successfully in several studies.[3][4] This concentration is typically near the Kd for the high-affinity M2 binding site.
Q2: How can I differentiate between M2 and M4 receptor binding when using [3H]this compound?
A2: Since this compound has high affinity for both M2 and M4 receptors, differentiating the binding can be challenging.[4][6] One approach is to use a selective M4 antagonist, such as PD102807, in a parallel experiment to block the M4 receptor binding.[6] A more effective method reported in some studies is the use of the M4-selective toxin, MT3.[4] By comparing the autoradiograms with and without the M4 blocker, the M2-specific signal can be inferred.
Q3: What are the best washing conditions to reduce background without losing the specific signal?
A3: Optimal washing is critical. A typical procedure involves multiple washes (e.g., 3 washes of 5 minutes each) in ice-cold buffer immediately after the incubation step.[1][2] A final, brief dip in ice-cold deionized water helps to remove salts.[1][2] The use of ice-cold solutions is crucial to minimize the dissociation of the radioligand from the receptor.
Q4: My signal is very weak. What can I do to enhance it?
A4: To enhance a weak signal, you can try several approaches:
-
Increase Exposure Time: This is the most straightforward method. Autoradiography with tritium can require long exposure times.[2]
-
Use a Positive Control: Ensure your protocol is working by using a tissue known to have high M2/M4 receptor expression, such as the brainstem.[5]
-
Check Radioligand Integrity: Verify that your [3H]this compound has not degraded.
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. A 90-minute incubation at room temperature is a common starting point.[2]
Quantitative Data
The binding affinity of this compound for various muscarinic receptor subtypes is crucial for interpreting your results. The following table summarizes reported binding affinities (Ki or Kd values) from the literature.
| Receptor Subtype | Reported Affinity (Ki/Kd in nM) | Reference |
| M1 | 12.4 - 30.9 | [7] |
| M2 | 0.28 (high affinity site), 28.0 (low affinity site), 3-4, 5.28 - 6.03 | [3][5][7] |
| M3 | 66.07 | [7] |
| M4 | High affinity, similar to M2 | [4][6] |
| M5 | Lower affinity | [7] |
Experimental Protocols
Detailed Protocol for [3H]this compound Autoradiography on Rat Brain Sections
This protocol is a compilation based on established methods and should be optimized for your specific experimental conditions.
1. Tissue Preparation:
-
Sacrifice the animal and rapidly dissect the brain.
-
Snap-freeze the brain in isopentane cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal sections and thaw-mount them onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.[2]
2. Pre-incubation:
-
On the day of the experiment, allow the slides to warm to room temperature.
-
Place the slides in a pre-incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature with gentle agitation. This step helps to remove endogenous ligands.[2]
3. Incubation:
-
Prepare the incubation buffer containing [3H]this compound at the desired concentration (e.g., 2 nM in 50 mM Tris-HCl, pH 7.4).
-
For determining non-specific binding, prepare a separate incubation buffer containing [3H]this compound plus a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
To differentiate M2 and M4 binding, a third set of slides can be incubated with [3H]this compound plus a selective M4 antagonist (e.g., 100 nM PD102807 or an optimized concentration of MT3 toxin).[4][6]
-
Lay the slides horizontally in a humidified chamber and apply the incubation buffer to each section (approximately 1 ml per slide).
-
Incubate for 90 minutes at room temperature with periodic gentle agitation.[2]
4. Washing:
-
Rapidly aspirate the incubation buffer from the slides.
-
Immediately place the slides in an ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform three washes of 5 minutes each in fresh, ice-cold buffer.[1][2]
-
After the final wash, perform a quick dip in ice-cold deionized water to remove residual salts.[1][2]
5. Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Place the dried slides in an X-ray cassette with a tritium-sensitive phosphor screen or autoradiography film.
-
Include autoradiographic standards for later quantification.
-
Expose at room temperature for an appropriate duration (this may range from several days to a few weeks and should be optimized).[2]
6. Data Analysis:
-
Develop the film or scan the phosphor screen using a phosphorimager.
-
Quantify the optical density of the autoradiograms in different brain regions using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
Visualizations
Signaling Pathway of M2/M4 Muscarinic Receptors
M2 and M4 muscarinic receptors are coupled to Gi/o proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: M2/M4 muscarinic receptor signaling pathway.
Experimental Workflow for [3H]this compound Autoradiography
This diagram outlines the key steps in performing an this compound autoradiography experiment.
Caption: Experimental workflow for autoradiography.
Troubleshooting Logic for High Background
This diagram provides a logical workflow for troubleshooting high background issues.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Characterization and autoradiographic distribution of [3H]this compound binding to putative muscarinic M2 receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic M2 receptors in rat brain labeled with [3H] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 7. [<sup>3</sup>H]AF DX-384 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Enhancing Brain Penetration of AF-DX 384
Welcome to the technical support center for researchers working with the M2/M4 selective muscarinic antagonist, AF-DX 384. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge associated with this compound: its poor penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors (mAChRs), with Ki values of approximately 6.03 nM for M2 and 10 nM for M4 receptors.[1] As a competitive antagonist, it binds to these receptors and blocks the action of the endogenous neurotransmitter, acetylcholine. M2 receptors are Gαi-coupled, and their activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in inhibitory effects.[2][3] In the central nervous system (CNS), M2 receptors are involved in various functions, including the modulation of neurotransmitter release.[2][4][5]
Q2: Why is the brain penetration of this compound considered poor?
A2: The poor brain penetration of this compound is attributed to its physicochemical properties, which are not optimal for crossing the blood-brain barrier (BBB). A study in anesthetized rats confirmed its low BBB permeability and noted the rapid appearance of its metabolites in the brain, suggesting that while a small amount may cross, it is quickly metabolized.[6] Key physicochemical parameters influencing BBB penetration include molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Q3: What are the key physicochemical properties of this compound that limit its BBB penetration?
A3: Based on its chemical structure, several properties of this compound are likely to hinder its ability to cross the BBB. An analysis of these properties in comparison to orally available CNS drugs reveals potential liabilities.
| Property | Value for this compound | Optimal Range for CNS Drugs |
| Molecular Weight ( g/mol ) | 478.63[2][7] | < 450 |
| Lipophilicity (XLogP3) | 2.8[7] | 2 - 4 |
| Polar Surface Area (PSA) (Ų) | 80.8[7] | < 90 |
| Hydrogen Bond Donors | 2[7] | ≤ 3 |
| Hydrogen Bond Acceptors | 6[7] | ≤ 7 |
| Rotatable Bonds | 8[7] | ≤ 8 |
While some properties of this compound, such as its LogP and PSA, are within a generally acceptable range for CNS penetration, its molecular weight is slightly above the optimal range. The combination of these factors likely contributes to its limited ability to passively diffuse across the BBB.
Q4: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: While there is no direct experimental evidence from the literature search confirming that this compound is a P-glycoprotein (P-gp) substrate, its chemical structure suggests it is a plausible candidate for efflux by this transporter. P-gp is a key efflux pump at the BBB that actively removes a wide range of xenobiotics from the brain back into the bloodstream.[8][9] Given its molecular weight and multiple nitrogen atoms, it is highly recommended to experimentally determine if this compound is a P-gp substrate.
Troubleshooting Guide: Overcoming Poor Brain Penetration
This guide provides potential strategies and experimental approaches to enhance the central nervous system (CNS) exposure of this compound.
Problem 1: Low Brain Concentrations of this compound in In Vivo Studies
Possible Cause: Poor passive diffusion across the BBB and/or active efflux by transporters like P-gp.
Solutions:
-
Chemical Modification (Prodrug Approach):
-
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug that, after administration, is converted in vivo to the active compound.[3][10][11] This approach can be used to mask polar functional groups and increase lipophilicity, thereby enhancing BBB penetration.
-
Application to this compound: The secondary amine and amide functionalities in this compound could be targeted for prodrug modification. For instance, esterification of a hydroxyl group (if one were introduced) or formation of a cleavable lipophilic moiety at the piperidine nitrogen could be explored.[10]
-
Workflow:
-
Synthesize a panel of lipophilic, enzymatically cleavable prodrugs of this compound.
-
Evaluate the chemical stability and enzymatic conversion rates of the prodrugs in plasma and brain homogenates.
-
Assess the brain penetration of the most promising prodrug candidates in vivo.
-
-
-
Formulation-Based Strategies (Nanoparticles):
-
Concept: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate its transport across the BBB.[12] These nanoparticles can be surface-modified with ligands that target specific receptors on brain endothelial cells, promoting receptor-mediated transcytosis.
-
Application to this compound: Formulate this compound into nanoparticles and, for enhanced delivery, conjugate the nanoparticle surface with ligands such as transferrin receptor antibodies (e.g., OX26) or peptides that facilitate BBB transport.
-
Workflow:
-
Prepare and characterize this compound-loaded nanoparticles.
-
If using targeted delivery, conjugate ligands to the nanoparticle surface.
-
Evaluate the in vitro BBB permeability of the nanoparticle formulations using a cell-based model.
-
Conduct in vivo pharmacokinetic studies to determine brain concentrations of this compound after administration of the nanoparticle formulation.
-
-
-
Co-administration with P-gp Inhibitors:
-
Concept: If this compound is confirmed to be a P-gp substrate, co-administration with a P-gp inhibitor can block its efflux from the brain, thereby increasing its CNS concentration.[13]
-
Application to this compound: Use well-characterized P-gp inhibitors such as elacridar or tariquidar in conjunction with this compound administration in animal models.
-
Workflow:
-
First, confirm that this compound is a P-gp substrate using an in vitro assay.
-
Conduct in vivo microdialysis studies in rodents, administering this compound with and without a P-gp inhibitor.
-
Compare the brain extracellular fluid concentrations of this compound in both conditions.
-
-
Problem 2: Difficulty in Quantifying Brain Penetration
Possible Cause: Inadequate experimental techniques for measuring unbound drug concentrations in the brain.
Solutions:
-
In Vitro BBB Models:
-
Concept: These models, typically using a co-culture of brain endothelial cells and astrocytes on a porous membrane, provide a high-throughput method to screen the permeability of compounds and formulations.[14]
-
Application: Use an in vitro BBB model to compare the permeability of this compound with that of its prodrugs or nanoparticle formulations.
-
Key Metric: Apparent permeability coefficient (Papp).
-
-
In Vivo Microdialysis:
-
Concept: This is the gold-standard technique for measuring unbound drug concentrations in the brain extracellular fluid of freely moving animals.[4][5][12] It provides a direct measure of the pharmacologically active drug concentration at the target site.
-
Application: Implant a microdialysis probe into the brain region of interest (e.g., striatum, cortex) of a rodent and continuously sample the extracellular fluid after systemic administration of this compound.
-
Key Metric: Brain-to-plasma unbound concentration ratio (Kp,uu).
-
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its derivatives across a cell-based BBB model.
Materials:
-
Transwell inserts (0.4 µm pore size)
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Cell culture media and supplements
-
This compound and test compounds
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for sample analysis
Methodology:
-
Coat the apical side of the Transwell insert with collagen.
-
Seed astrocytes on the basolateral side of the inverted insert and allow them to attach.
-
Turn the insert upright and seed hCMEC/D3 cells on the apical side.
-
Co-culture the cells until a high transendothelial electrical resistance (TEER) is achieved (>150 Ω·cm²), indicating tight junction formation.
-
On the day of the experiment, replace the media in the apical (donor) and basolateral (receiver) compartments with transport buffer.
-
Add the test compound (this compound) and Lucifer yellow to the donor compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor compartment.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS and the concentration of Lucifer yellow by fluorescence.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vivo Brain Microdialysis
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid (ECF) of rodents.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
LC-MS/MS for sample analysis
Methodology:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, place the animal in a microdialysis cage that allows free movement.
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).
-
Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a refrigerated fraction collector.
-
At the end of the study, determine the in vivo recovery of the probe using the retrodialysis method.
-
Analyze the concentration of this compound in the dialysate samples by LC-MS/MS.
-
Correct the dialysate concentrations for in vivo recovery to obtain the actual ECF concentrations.
Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Improving Brain Penetration
Caption: A logical workflow for selecting and evaluating strategies to improve the brain penetration of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 3. Activation of M2 muscarinic receptors leads to sustained suppression of hippocampal transmission in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist this compound and the hexamethonio derivative W84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailoring Formulations for Intranasal Nose-to-Brain Delivery: A Review on Architecture, Physico-Chemical Characteristics and Mucociliary Clearance of the Nasal Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic antagonists impair multiple aspects of operant discrimination learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
AF-DX 384 Technical Support Center: Dosage Adjustment for Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of AF-DX 384, with a specific focus on dosage considerations for different animal strains.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Suggested Solution |
| Variability in experimental results between animal batches of the same strain. | Genetic drift within a strain over time can lead to physiological differences. Supplier-specific substrains may also exhibit different sensitivities. | Note the specific substrain and supplier of the animals in your experimental records. If variability persists, consider conducting a small pilot study to establish the optimal dose for the current animal batch. |
| Unexpected off-target effects observed. | While this compound is a selective M2 antagonist, it also has affinity for M4 receptors. The relative expression of these receptors can vary between tissues and animal strains. | Review the literature for M4 receptor distribution in your target tissue and animal model. Consider using a lower dose or a different antagonist with a higher selectivity profile if M4-related effects are a concern. |
| Inconsistent drug effects following oral administration. | Pharmacokinetic properties, such as oral bioavailability, can differ between rodent strains due to variations in drug-metabolizing enzymes. | For initial studies, consider using intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism and ensure consistent systemic exposure. If oral administration is necessary, pharmacokinetic studies in the specific strain are recommended. |
| Lower than expected efficacy in a new animal strain. | Differences in receptor density, affinity, or downstream signaling pathways can alter the dose-response relationship. | A dose-response study is highly recommended when switching to a new animal strain. Start with a dose reported in a similar strain and titrate up or down to achieve the desired pharmacological effect. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the M2 muscarinic acetylcholine receptor. It is a pyridobenzodiazepine derivative and acts by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, to M2 receptors. These receptors are primarily found in the heart, where they are responsible for slowing the heart rate, and also in the central nervous system, where they act as autoreceptors to inhibit further acetylcholine release. By blocking these receptors, this compound can increase heart rate and modulate cholinergic neurotransmission.
2. Why is it necessary to adjust the dosage of this compound for different animal strains?
Adjusting the dosage of this compound across different animal strains is crucial due to inherent physiological and genetic variations that can significantly impact a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). While direct comparative studies on this compound dosage across different strains are limited, general principles of pharmacology and known differences between common laboratory animal strains suggest several factors that necessitate dose adjustments:
-
Metabolic Differences: Strains such as Sprague-Dawley and Wistar rats exhibit differences in their endocrine profiles and metabolic rates. These differences can affect the activity of drug-metabolizing enzymes, primarily in the liver, leading to variations in the rate at which this compound is cleared from the body. This can result in different levels of drug exposure for the same given dose.
-
Receptor Density and Distribution: The number and location of M2 muscarinic receptors can vary between different strains, which would alter the tissue sensitivity to this compound.
-
Body Composition: Differences in body fat and muscle mass can affect the volume of distribution of the drug, influencing its concentration at the target site.
-
Baseline Physiological Parameters: Strains may have different baseline heart rates or levels of cholinergic tone, which could influence the observed effect of an M2 receptor antagonist.
3. Are there established dosage ranges for this compound in common laboratory animals?
Specific, universally applicable dosage ranges for this compound are not well-established across all animal strains. The optimal dose is highly dependent on the research question, the route of administration, and the specific animal model. However, published studies provide a starting point for dose selection.
Table 1: Reported Dosages of Muscarinic Antagonists in Animal Studies
| Animal Model | Drug | Dosage | Route of Administration | Application | Reference |
| Sprague-Dawley Rat | Scopolamine | 10, 50, 100 µg/kg | Intraperitoneal (i.p.) | Behavioral Study (Pavlovian conditioned approach) | |
| Pithed Rat | AF-DX 116 | ED50: 32 µg/kg | Intravenous (i.v.) | Inhibition of vagally-induced bradycardia | |
| Conscious Dog | AF-DX 116 | ED50: 79 µg/kg | Intravenous (i.v.) | Tachycardia induction | |
| Open-Chest Dog | AF-DX 116 | ID50: 40 µg/kg | Intravenous (i.v.) | Suppression of vagally-stimulated AV conduction prolongation |
Note: Data for the closely related M2 antagonist AF-DX 116 are included to provide additional context for potential starting doses.
4. How should I approach determining the optimal dose of this compound for my specific animal strain?
Given the lack of direct comparative data, a systematic approach is recommended:
-
Literature Review: Begin by searching for studies that have used this compound or other M2 muscarinic antagonists in the same or a closely related animal strain and for a similar research purpose.
-
Pilot Study: Conduct a pilot study with a small number of animals to test a range of doses. Start with a conservative dose based on your literature review and include doses both above and below this starting point.
-
Dose-Response Curve: Generate a dose-response curve to determine the dose that produces the desired pharmacological effect with minimal side effects.
-
Pharmacokinetic Analysis: If resources permit, conducting a basic pharmacokinetic study in your specific strain will provide valuable information on drug exposure and help in refining the dosage regimen.
Experimental Protocols
Protocol: In Vivo Administration of this compound in Rats for Cardiovascular Studies
This protocol provides a general framework. Specific details should be optimized for your experimental goals.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g). House animals in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
This compound Preparation:
-
Dissolve this compound in a vehicle appropriate for the chosen route of administration (e.g., sterile saline for intravenous or intraperitoneal injection).
-
Prepare fresh solutions on the day of the experiment.
-
The concentration of the solution should be adjusted to deliver the desired dose in a volume of 1-2 ml/kg for rats.
-
-
Administration:
-
Intravenous (i.v.) injection: For rapid and complete bioavailability, administer via a cannulated tail vein or jugular vein.
-
Intraperitoneal (i.p.) injection: A common route for systemic administration. Inject into the lower quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
-
Experimental Procedure (Example: Effect on Heart Rate):
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Monitor heart rate and blood pressure using a suitable recording system (e.g., tail-cuff plethysmography or intra-arterial catheter).
-
Allow for a stable baseline recording for at least 30 minutes.
-
Administer a bolus of this compound at the predetermined dose.
-
Continuously record cardiovascular parameters for a defined period post-administration (e.g., 60-120 minutes) to observe the peak effect and duration of action.
-
-
Data Analysis:
-
Calculate the change in heart rate and blood pressure from baseline at various time points after drug administration.
-
Compare the effects of different doses of this compound.
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA, t-test).
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
Technical Support Center: Artifacts in Electrophysiological Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts encountered during electrophysiological recordings, particularly in studies involving the M2/M4 muscarinic acetylcholine receptor antagonist, AF-DX 384.
A Note on this compound: this compound is a selective antagonist for M2 and M4 muscarinic acetylcholine receptors.[1] Based on available data, this compound is not known to directly cause specific electrophysiological artifacts. The artifacts discussed in this guide are common to electrophysiological recording techniques in general and are not specific to the pharmacology of this compound. Successful recording in the presence of this compound relies on good general electrophysiological technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts in electrophysiological recordings?
A1: The most common artifacts include power line interference (50/60 Hz hum), baseline drift, electrode "pops," and movement artifacts.[2] Each has a distinct visual signature and requires a specific troubleshooting approach.
Q2: I see a persistent, regular wave-like noise in my recording. What is it and how can I fix it?
A2: This is likely power line interference, a very common artifact caused by electromagnetic interference from nearby electrical equipment.[2] To resolve this, ensure all equipment is connected to a common ground, use a Faraday cage, and switch off non-essential electronics. A notch filter can also be used to remove the specific 50 or 60 Hz frequency.[2]
Q3: My baseline is slowly and erratically moving up and down. What could be the cause?
A3: This is known as baseline drift. It can be caused by several factors, including unstable electrode-tissue interfaces, temperature fluctuations in the recording solution, or mechanical instability of the setup.[2] Allowing the preparation to equilibrate, ensuring the mechanical stability of your setup, and checking for a stable reference electrode can help minimize drift.[2]
Q4: I'm observing sudden, sharp, and brief spikes in my recording. What are these?
A4: These are often referred to as "electrode pops." They are typically caused by a sudden change in the impedance of an electrode, which can happen if an electrode is loose or if the conductive medium is compromised.[3] Visually, they appear as abrupt, high-amplitude spikes that are distinct from the biological signal and are usually confined to a single channel.[2]
Q5: My signal is being obscured by large, irregular waveforms, especially when the subject moves. How can I prevent this?
A5: These are movement artifacts, which can be caused by the subject's movement, cable movement, or vibrations.[4] Securing cables, using an anti-vibration table, and minimizing subject movement are key to reducing these artifacts.[2] In in-vivo recordings, allowing the animal to habituate to the setup can also help.
Troubleshooting Guides
Power Line Interference (50/60 Hz Hum)
This artifact presents as a persistent, sinusoidal noise at the frequency of the local AC power supply.
Experimental Protocol to Mitigate 50/60 Hz Hum:
-
Establish a Common Ground:
-
Shielding:
-
Use a Faraday cage to enclose your entire recording setup. Ensure the cage itself is properly grounded to the common ground.[2]
-
Keep power cords and signal cables separated to minimize inductive coupling.
-
-
Identify and Isolate Noise Sources:
-
Systematically turn off and on nearby electrical equipment (centrifuges, vortexers, computers, lights) to identify the source of the interference.
-
Move identified noise-generating equipment as far away from the recording rig as possible.[2]
-
-
Software Filtering:
-
As a last resort, use a 50/60 Hz notch filter in your data acquisition software to remove the specific frequency component. Be aware that this can potentially distort the signal of interest.[2]
-
Baseline Drift
This is characterized by slow, non-physiological fluctuations in the baseline of the recording.
Experimental Protocol to Minimize Baseline Drift:
-
Equilibration:
-
Allow the recording preparation (e.g., brain slice, cell culture) to equilibrate in the recording chamber for a sufficient period before starting to record.
-
Ensure the recording solution is well-mixed and maintained at a constant temperature.[2]
-
-
Mechanical Stability:
-
Electrode and Solution Stability:
-
Verify the stability of your reference electrode. A faulty or unstable reference is a common cause of drift.[2]
-
Ensure there are no leaks in the perfusion system, as this can cause changes in the ionic composition of the bath.[1]
-
For patch-clamp recordings, ensure a stable gigaohm seal. A deteriorating seal will cause the baseline to drift.
-
Electrode "Pops"
These are sudden, sharp, high-amplitude, and brief voltage changes.
Experimental Protocol to Troubleshoot Electrode Pops:
-
Inspect the Electrode:
-
Examine the recording electrode for any physical damage.
-
For patch-clamp, check the pipette tip for any clogs.
-
-
Check the Electrode-Tissue/Cell Interface:
-
Ensure the electrode is securely in place and making good contact.
-
In patch-clamp, a loose seal can cause popping sounds in the audio monitor and corresponding artifacts in the recording.
-
-
Verify the Reference Electrode:
-
An unstable reference electrode can also be a source of sudden voltage changes. Ensure it is stable and properly submerged in the bath solution.[2]
-
-
Re-apply or Replace the Electrode:
-
If popping persists, the electrode may need to be re-applied or replaced.[2]
-
Movement Artifacts
These are large, irregular, and often high-amplitude deflections in the recording that correlate with physical movement.
Experimental Protocol to Reduce Movement Artifacts:
-
Secure the Subject/Preparation:
-
For in-vivo recordings, ensure the animal is securely but comfortably restrained, if applicable to the experimental design.
-
For in-vitro preparations, ensure the tissue is well-anchored in the recording chamber.
-
-
Cable Management:
-
Vibration Isolation:
-
Use an anti-vibration table to isolate the setup from floor vibrations.
-
Avoid bumping or leaning on the table during recording.
-
-
Data Rejection:
-
In some cases, it may be necessary to discard data segments that are contaminated with unavoidable movement artifacts during post-processing.
-
Quantitative Data Summary
| Artifact Type | Typical Frequency Range | Typical Amplitude | Common Causes |
| Power Line Interference | 50 or 60 Hz and harmonics | Can be up to 50% of the peak-to-peak signal amplitude[2] | Improper grounding, electromagnetic interference from nearby devices.[2] |
| Baseline Drift | < 1 Hz | Variable, can be several millivolts | Unstable electrode-tissue interface, temperature changes, solution drift.[2] |
| Electrode "Pops" | Broad frequency content (appears as a spike) | High, can saturate the amplifier | Sudden change in electrode impedance, loose electrode.[2] |
| Movement Artifacts | Typically < 10 Hz | High, often saturates the amplifier | Subject movement, cable movement, vibrations.[5] |
Visual Troubleshooting Workflows
Caption: A logical workflow for identifying and troubleshooting common electrophysiological artifacts.
Caption: A diagram illustrating a proper single-point grounding strategy to minimize 50/60 Hz hum.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. Molecular Devices Support Portal [support.moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational Diagnostic Techniques for Electrocardiogram Signal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the M1/M2 Selectivity of AF-DX 384 and Pirenzepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the M1/M2 muscarinic acetylcholine receptor selectivity of two widely used antagonists: AF-DX 384 and pirenzepine. Understanding the precise selectivity profiles of these compounds is critical for designing experiments and developing therapeutic agents with improved target specificity. This document summarizes key binding affinity data, outlines relevant experimental protocols, and visualizes the distinct signaling pathways of the M1 and M2 receptors.
Executive Summary
Pirenzepine is a well-established M1-selective antagonist, while this compound demonstrates preference for the M2 receptor subtype. This guide presents quantitative data from radioligand binding studies to illustrate the degree of selectivity for each compound. The provided experimental protocols offer a foundation for reproducing and expanding upon these findings. Furthermore, diagrams of the M1 and M2 signaling pathways highlight the downstream consequences of selective receptor antagonism.
Data Presentation: Binding Affinity Comparison
The following table summarizes the binding affinities (as pKi values) of pirenzepine and this compound for M1 and M2 muscarinic receptors from a comparative study in mouse brain tissue. A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi (mouse brain)[1] |
| Pirenzepine | M1 | 8.05 ± 0.07 |
| M2 | 6.64 ± 0.05 | |
| This compound | M1 | 6.78 ± 0.06 |
| M2 | 7.91 ± 0.04 |
Selectivity Ratios:
-
Pirenzepine: Approximately 25.7-fold selective for M1 over M2 receptors.
-
This compound: Approximately 13.5-fold selective for M2 over M1 receptors.
Experimental Protocols
The data presented in this guide is primarily derived from radioligand binding assays, specifically autoradiography. Below are detailed methodologies for conducting such experiments.
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of a compound for M1 and M2 muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
a. Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing either the human M1 or M2 muscarinic receptor subtype in appropriate growth medium.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
b. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (pirenzepine or this compound) to the wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound.
-
Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Autoradiography Protocol for Mouse Brain Sections[1]
This protocol details the methodology used to generate the binding data in the table above.
a. Tissue Preparation:
-
Humanely euthanize adult male C57BL/6J mice.
-
Rapidly remove the brains and freeze them in isopentane cooled with dry ice.
-
Store the frozen brains at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick sagittal brain sections and thaw-mount them onto gelatin-coated slides.
-
Store the slides at -80°C until the day of the experiment.
b. Radioligand Binding:
-
Thaw the brain sections at room temperature for 30 minutes.
-
Pre-incubate the sections in a buffer solution (e.g., 50 mM phosphate buffer, pH 7.4) for 30 minutes at room temperature to rehydrate the tissue.
-
Incubate the sections with a specific concentration of the radioligand ([³H]-pirenzepine for M1 or [³H]-AF-DX 384 for M2) in the incubation buffer for 60 minutes at room temperature.
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine).
-
After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Briefly rinse the slides in distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
c. Image Acquisition and Analysis:
-
Expose the labeled brain sections to a phosphor imaging plate or autoradiographic film along with calibrated radioactive standards.
-
After an appropriate exposure time, scan the imaging plate or develop the film.
-
Quantify the density of the autoradiographic signal in specific brain regions using image analysis software.
-
Convert the optical density values to fmol/mg of tissue using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Mandatory Visualizations
Signaling Pathways
The distinct signaling mechanisms of M1 and M2 receptors are crucial for understanding the functional consequences of their selective antagonism.
Caption: M1 Receptor Signaling Pathway.
Caption: M2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
Logical Relationship
This diagram illustrates the logical comparison of the selectivity profiles of this compound and pirenzepine.
Caption: Antagonist Selectivity Profiles.
References
A Comparative Guide to AF-DX 384 and Other M2/M4 Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, the selective targeting of muscarinic acetylcholine receptors (mAChRs) is a critical aspect of developing novel therapeutics for a range of disorders. This guide provides a detailed comparison of AF-DX 384 with other prominent M2/M4 receptor antagonists, focusing on their binding affinities, functional activities, and the experimental protocols used for their characterization.
This compound is a well-established and potent antagonist with a notable preference for the M2 and M4 muscarinic receptor subtypes.[1] These receptors, coupled to Gαi/o proteins, play crucial roles in regulating neuronal excitability and neurotransmitter release. Their modulation is a key area of investigation for conditions such as schizophrenia, Parkinson's disease, and other neurological and psychiatric disorders. This guide will objectively compare this compound with other selective M2/M4 antagonists, including PD-102807, himbacine, and methoctramine, providing a comprehensive overview of their pharmacological profiles.
Comparative Binding Affinities of M2/M4 Receptor Antagonists
The binding affinity of a ligand for its receptor is a fundamental determinant of its potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values (in nM) of this compound and other selected antagonists across the five human muscarinic receptor subtypes (M1-M5).
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | 30.9 | 6.03 | 66.1 | 10 | 537 |
| PD-102807 | 6558.7 | 3440.7 | 950 | 90.7 | 7411.7 |
| Himbacine | 83 | 4 | 59 | 7 | 296 |
| Methoctramine | ~158-fold selective for M2 over M1 | - | - | - | - |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are compiled from various sources for comparative purposes. A higher pKi value corresponds to a lower Ki value and thus higher binding affinity.
As the data indicates, this compound exhibits high affinity for both M2 and M4 receptors, with Ki values of 6.03 nM and 10 nM, respectively.[1] In contrast, PD-102807 shows a clear preference for the M4 receptor, with an IC50 of 90.7 nM, and significantly lower affinity for other muscarinic subtypes.[2][3] Himbacine demonstrates high affinity for both M2 and M4 receptors, with Kd values of 4 nM and 7 nM, respectively.[4] Methoctramine is highlighted for its significant selectivity for the M2 receptor subtype.[5][6]
Signaling Pathways of M2 and M4 Muscarinic Receptors
M2 and M4 muscarinic receptors are coupled to inhibitory G proteins of the Gαi/o family. Upon agonist binding, these receptors activate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to a decrease in the activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated G protein can directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels.
Caption: Signaling pathway of M2 and M4 muscarinic receptors.
Experimental Protocols
Radioligand Binding Assay (for determining Ki values)
This protocol outlines a typical competitive radioligand binding assay used to determine the inhibitory constant (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells expressing the desired human muscarinic receptor subtype (M1-M5).
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
2. Assay Setup:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
To each well, add the following components in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration near its Kd.
-
Non-specific Binding (NSB): 150 µL of membrane suspension, 50 µL of a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine, 10 µM final concentration), and 50 µL of the radiolabeled ligand.
-
Competition Binding: 150 µL of membrane suspension, 50 µL of the unlabeled test compound at various concentrations (typically a serial dilution), and 50 µL of the radiolabeled ligand.
-
3. Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[7]
-
Stop the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay (for determining antagonist activity)
This protocol describes a common functional assay to measure the ability of an antagonist to block the agonist-induced inhibition of cAMP production mediated by Gαi/o-coupled receptors like M2 and M4.
1. Cell Culture and Plating:
-
Use a cell line stably or transiently expressing the M2 or M4 receptor.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specific period (e.g., 15-30 minutes) at room temperature.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol or oxotremorine) at a concentration that elicits a submaximal response (typically EC80).
-
To measure the inhibition of adenylyl cyclase, it is common to co-stimulate the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between cellular cAMP and a labeled cAMP derivative for a specific antibody.
-
Luminescence-based assays (e.g., GloSensor™): Utilize a genetically encoded biosensor that emits light in the presence of cAMP.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.
-
Plot the cAMP concentration as a function of the log concentration of the antagonist.
-
Determine the IC50 value of the antagonist (the concentration that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression.
Conclusion
The selection of an appropriate M2/M4 receptor antagonist is crucial for advancing research and drug discovery in various therapeutic areas. This compound remains a valuable tool due to its high affinity for both M2 and M4 receptors. However, for studies requiring greater subtype selectivity, compounds like PD-102807 (M4-preferring) or methoctramine (M2-selective) may be more suitable. This guide provides the necessary data and experimental context to aid researchers in making informed decisions for their specific research needs. The detailed protocols for binding and functional assays offer a solid foundation for the in-house characterization of these and other novel muscarinic receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 102807 | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Validating AF-DX 384 Binding Specificity: A Comparative Guide Using Receptor Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise binding profile of a pharmacological agent is paramount. This guide provides a comprehensive comparison of experimental data to validate the binding of AF-DX 384, a selective M2/M4 muscarinic acetylcholine receptor antagonist, utilizing receptor knockout models. By comparing its binding in wild-type animals to genetically modified models lacking specific receptor subtypes, we can unequivocally delineate its interaction with its intended targets.
Introduction to this compound
This compound is a well-established antagonist with a notable preference for M2 and M4 muscarinic acetylcholine receptors.[1][2][3] Its selectivity is crucial for its utility in neuroscience research, particularly in studies aiming to elucidate the roles of these specific receptor subtypes in various physiological and pathological processes. However, as with any ligand, confirming its binding specificity and ruling out significant off-target interactions is a critical step in data interpretation and drug development. Receptor knockout models offer a definitive approach to this validation.
Comparative Binding Analysis: this compound and Alternative Ligands
To provide a clear perspective on the binding profile of this compound, this section compares its binding characteristics with other well-known muscarinic receptor antagonists, pirenzepine (M1 selective) and 4-DAMP (M3 selective). The data presented below is derived from autoradiography studies using radiolabeled ligands in wild-type and receptor knockout mice, which offer the most direct evidence of binding to specific receptor subtypes.
| Ligand | Target Receptor(s) | Model | Brain Region | Binding Reduction in Knockout vs. Wild-Type | Reference |
| [3H]this compound | M2/M4 | M2 KO Mice | Medulla Oblongata, Pons | Complete loss of binding | Valuskova et al., 2018[4] |
| M4 KO Mice | Caudate Putamen, Nucleus Accumbens | ~75-78% reduction in binding | Valuskova et al., 2018[4] | ||
| M1 KO Mice | Cortex | ~23% reduction in binding | Scarr et al., 2013[5] | ||
| [3H]Pirenzepine | M1 | M1 KO Mice | Cortex | ~89% reduction in binding | Scarr et al., 2013[5] |
| [3H]4-DAMP | M3 (and M1) | M1 KO Mice | Cortex | ~56% reduction in binding | Scarr et al., 2013[5] |
| M4 KO Mice | Cortex | ~35% reduction in binding | Scarr et al., 2013[5] |
Experimental Protocols
The validation of ligand binding using receptor knockout models relies on robust and well-defined experimental procedures. Below are the key methodologies employed in the cited studies.
Generation and Maintenance of Receptor Knockout Mice
Mice lacking specific muscarinic receptor subtypes (e.g., M1, M2, M4) are generated using targeted mutagenesis in embryonic stem cells.[2][6] The successful knockout of the target gene is confirmed through techniques such as in situ hybridization to verify the absence of the specific receptor mRNA and radioligand binding assays to confirm the lack of functional receptor protein.[7] Animals are typically backcrossed onto a standard genetic background (e.g., C57Bl/6) for multiple generations to minimize genetic variability.[3]
Receptor Autoradiography
This technique is used to visualize and quantify the distribution and density of radioligand binding sites in brain tissue.
-
Tissue Preparation: Mice are euthanized, and their brains are rapidly removed and frozen. Coronal or sagittal brain sections (typically 10-20 µm thick) are cut using a cryostat and mounted on microscope slides.
-
Radioligand Incubation: The brain sections are incubated with a solution containing the radiolabeled ligand (e.g., [3H]this compound) at a concentration that saturates the target receptors (e.g., 2 nM for [3H]this compound).[4][8] To determine non-specific binding, a separate set of slides is incubated with the radioligand in the presence of a high concentration of a non-labeled competitor (e.g., atropine).
-
Washing and Drying: After incubation, the slides are washed in buffer to remove unbound radioligand and then dried.
-
Signal Detection: The slides are apposed to a phosphor imaging plate or autoradiographic film for a period ranging from days to weeks to detect the radioactive signal.
-
Data Analysis: The resulting images are digitized, and the optical density of the signal in different brain regions is quantified using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the M2/M4 receptors targeted by this compound and the general experimental workflow for validating ligand binding using knockout models.
Figure 1. Simplified signaling pathway of M2/M4 muscarinic receptors and the antagonistic action of this compound.
Figure 2. Experimental workflow for validating this compound binding using receptor knockout models.
Conclusion
The use of receptor knockout models provides unequivocal evidence for the binding specificity of this compound to M2 and M4 muscarinic acetylcholine receptors. Autoradiography studies in M2 and M4 knockout mice demonstrate a significant and region-specific reduction in [3H]this compound binding, confirming these receptors as its primary targets in the brain.[4] While some binding to other receptor subtypes, such as M1, may occur, it is comparatively minor.[5] This validation is crucial for the confident interpretation of experimental results using this compound and underscores the power of genetic models in modern pharmacology. For researchers in drug development, these methodologies provide a gold standard for assessing the selectivity of novel compounds.
References
- 1. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in the Drug Response of M4 Muscarinic Receptor Knockout Mice During Day and Night Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Cross-reactivity of AF-DX 384 with other neurotransmitter receptors
For Researchers, Scientists, and Drug Development Professionals
Muscarinic Receptor Subtype Selectivity of AF-DX 384
This compound is a potent and selective antagonist for the M2 and M4 muscarinic acetylcholine receptors.[1] Its affinity for the five human muscarinic receptor subtypes has been determined through radioligand binding assays, demonstrating a clear preference for M2 and M4 subtypes over M1, M3, and M5.
Data Presentation: Binding Affinities of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 30.9 | [2] (Derived from pKi of 7.51) |
| M2 | 6.03 | [2] |
| M3 | 66.1 | [2] (Derived from pKi of 7.18) |
| M4 | 10.0 | [2] |
| M5 | 537.0 | [2] (Derived from pKi of 6.27) |
Cross-Reactivity with Other Neurotransmitter Receptors
As of the latest review of published literature, quantitative data from broad cross-reactivity screening panels for this compound against non-muscarinic neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic) are not publicly available. Such studies are essential for a complete understanding of the compound's selectivity and potential off-target effects. Research and drug development professionals are encouraged to perform or commission such screening assays to generate a comprehensive cross-reactivity profile.
Data Presentation: Template for Cross-Reactivity Profiling of this compound
The following table serves as a template for presenting data from a comprehensive cross-reactivity screen.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) or % Inhibition @ [Concentration] |
| Adrenergic | α1A | Data not available |
| α2A | Data not available | |
| β1 | Data not available | |
| β2 | Data not available | |
| Dopaminergic | D1 | Data not available |
| D2 | Data not available | |
| D3 | Data not available | |
| D4 | Data not available | |
| D5 | Data not available | |
| Serotonergic | 5-HT1A | Data not available |
| 5-HT2A | Data not available | |
| 5-HT3 | Data not available | |
| ... | Data not available |
Experimental Protocols
The determination of binding affinities for this compound at muscarinic receptors is typically performed using radioligand binding assays.
Key Experimental Protocol: Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include control wells with radioligand and membranes only (total binding) and wells with an excess of a known saturating unlabeled ligand to determine non-specific binding.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways of the target receptors is crucial for interpreting the functional consequences of antagonist binding. This compound primarily targets M2 and M4 muscarinic receptors, which are coupled to Gi/o proteins.
M2 and M4 Muscarinic Receptor Signaling Pathway
M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.
M2/M4 Muscarinic Receptor Signaling Pathway
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram illustrates the workflow for the radioligand competition binding assay described in the experimental protocols section.
Radioligand Competition Binding Assay Workflow
Adrenergic, Dopaminergic, and Serotonergic Receptor Signaling Pathways
For comparative purposes, it is useful to understand the general signaling mechanisms of other major neurotransmitter receptor families.
Adrenergic Receptor Signaling (β-adrenergic example)
β-adrenergic receptors are typically coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).
β-Adrenergic Receptor Signaling Pathway
Dopamine Receptor Signaling (D2-like example)
D2-like dopamine receptors (D2, D3, D4) are, similar to M2/M4 receptors, coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
D2-like Dopamine Receptor Signaling
Serotonin Receptor Signaling (5-HT1A example)
5-HT1A serotonin receptors are also coupled to Gi/o proteins and thus share a similar signaling pathway to M2/M4 and D2-like receptors, resulting in the inhibition of adenylyl cyclase.
References
A Comparative Analysis of Muscarinic Receptor Antagonists: AF-DX 384 and AF-DX 116
A comprehensive guide for researchers and drug development professionals on the pharmacological properties, binding affinities, and functional characteristics of two prominent M2/M4 and M2 selective muscarinic receptor antagonists.
This guide provides a detailed comparative analysis of AF-DX 384 and AF-DX 116, two important tools in muscarinic acetylcholine receptor research. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their experimental designs.
Introduction to this compound and AF-DX 116
This compound and AF-DX 116 are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine. These receptors are classified into five subtypes (M1-M5), each with distinct tissue distributions and signaling pathways. The differential selectivity of this compound and AF-DX 116 for these subtypes underpins their utility in dissecting the physiological and pathological roles of individual muscarinic receptors.
AF-DX 116 is recognized primarily as a cardioselective M2 muscarinic antagonist.[1] It exhibits a higher affinity for cardiac M2 receptors compared to those in smooth muscle and other tissues.[1] this compound, a structurally related compound, displays a distinct selectivity profile, showing high affinity for both M2 and M4 receptor subtypes.[2] This guide will delve into a quantitative comparison of their binding affinities, detail the experimental protocols used to determine these properties, and visualize the signaling pathways they modulate.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and AF-DX 116 for the five human muscarinic receptor subtypes (M1-M5) have been determined in studies utilizing cloned human receptors expressed in Chinese hamster ovary (CHO) cells. The data, presented as inhibition constants (Ki), provide a quantitative measure of the antagonists' potency at each receptor subtype.
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| This compound | 132 | 6.03 | 158 | 10 | 1100 | [2] |
| AF-DX 116 | 692 | 132 | 912 | 282 | 4370 | [3] |
Note: The data for AF-DX 116 is for the racemate. The (+)-enantiomer of AF-DX 116, also known as AF-DX 250, exhibits higher affinity for the M2 receptor.
Functional Antagonist Potency
The antagonist potency of these compounds has also been assessed in functional assays, typically by measuring their ability to inhibit the physiological response to a muscarinic agonist in isolated tissues. The pA2 value is a measure of the antagonist's potency, with a higher pA2 value indicating greater potency.
| Antagonist | Tissue Preparation | Agonist | pA2 Value | Predominant Receptor Subtype | Reference |
| AF-DX 116 | Guinea Pig Atria | Bethanechol | 7.0 | M2 | [4] |
| AF-DX 116 | Guinea Pig Ileum | Bethanechol | 6.0 | M3 | [4] |
| AF-DX 116 | Guinea Pig Trachea | Bethanechol | 6.0 | M3 | [4] |
Comparable pA2 values for this compound in these specific functional assays were not available in the reviewed literature, highlighting a gap for direct functional comparison in identical experimental setups.
Experimental Protocols
The data presented in this guide are primarily derived from radioligand binding assays and in vitro functional studies. Below are detailed methodologies for these key experiments.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for its receptor.[5]
Objective: To determine the inhibition constant (Ki) of this compound and AF-DX 116 for the five human muscarinic receptor subtypes.
Materials:
-
Membrane preparations from CHO cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and AF-DX 116 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled antagonist (this compound or AF-DX 116) in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Schild Analysis)
Functional assays measure the biological response of a tissue to a drug. The Schild analysis is a pharmacological method used to determine the pA2 value of a competitive antagonist.
Objective: To determine the pA2 value of AF-DX 116 in isolated guinea pig atria and ileum.
Materials:
-
Isolated tissue preparations (e.g., guinea pig right atria for chronotropic effects, guinea pig ileum for smooth muscle contraction).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., carbachol or bethanechol).
-
Antagonist: AF-DX 116 at various concentrations.
-
Transducer and recording system to measure the physiological response (e.g., heart rate or muscle contraction).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in the organ bath and allow it to equilibrate.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its potency (EC50) and maximum effect.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist (AF-DX 116) for a predetermined period to allow for equilibration.
-
Agonist Response in the Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist. The curve should be shifted to the right in a parallel manner for a competitive antagonist.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of the antagonist.
-
Schild Plot: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
pA2 Determination: The pA2 value is the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
Signaling Pathways
This compound and AF-DX 116 exert their effects by blocking the signaling pathways initiated by the binding of acetylcholine to M2 and M4 muscarinic receptors. These receptors are primarily coupled to inhibitory G proteins (Gi/o).
M2 and M4 Muscarinic Receptor Signaling
Upon activation by an agonist, M2 and M4 receptors trigger a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate the activity of ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels.
The following diagrams illustrate the antagonistic action of this compound and AF-DX 116 on these pathways.
Caption: Antagonism of M2/M4 receptor signaling by this compound or AF-DX 116.
The following diagram illustrates the experimental workflow for determining antagonist binding affinity using a radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Antagonist binding profiles of five cloned human muscarinic receptor subtypes. | Semantic Scholar [semanticscholar.org]
AF-DX 384 Shows Promise in Reversing Scopolamine-Induced Cognitive Deficits: A Comparative Analysis
For researchers and scientists in neuropharmacology and drug development, the quest for effective treatments for cognitive impairment remains a paramount challenge. A key preclinical strategy involves the use of scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, to induce transient cognitive deficits in animal models, thereby mimicking certain aspects of neurodegenerative diseases. This guide provides a comparative analysis of AF-DX 384, a selective M2/M4 muscarinic receptor antagonist, in its ability to reverse scopolamine-induced behavioral impairments, alongside established acetylcholinesterase inhibitors, donepezil and physostigmine.
A pivotal study has demonstrated that this compound effectively reverses scopolamine-induced impairments in both object recognition and passive avoidance tasks in young rats[1]. This finding is significant as it suggests a potential therapeutic avenue targeting specific muscarinic receptor subtypes to ameliorate cognitive dysfunction.
Mechanism of Action: A Tale of Two Approaches
Scopolamine induces cognitive deficits by non-selectively blocking all five subtypes of muscarinic acetylcholine receptors (M1-M5), thereby disrupting cholinergic neurotransmission crucial for learning and memory. The reversal agents discussed here employ distinct mechanisms to counteract this effect.
This compound , as a selective antagonist of presynaptic M2 and M4 autoreceptors, is thought to enhance acetylcholine release. By blocking these inhibitory autoreceptors, this compound effectively increases the concentration of acetylcholine in the synaptic cleft, thereby overcoming the competitive antagonism of scopolamine at postsynaptic M1 and M3 receptors, which are critical for cognitive function.
In contrast, donepezil and physostigmine are acetylcholinesterase inhibitors. They work by preventing the breakdown of acetylcholine in the synapse, thus increasing its availability to compete with scopolamine at the muscarinic receptors.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies are limited, data from various behavioral studies provide insights into the relative efficacy of these compounds in reversing scopolamine-induced amnesia. The following tables summarize quantitative data from representative studies in passive avoidance and novel object recognition tasks.
Passive Avoidance Task
The passive avoidance task assesses fear-motivated learning and memory. A lower step-through latency in the retention trial indicates memory impairment.
| Treatment Group | Animal Model | Scopolamine Dose | Reversal Agent Dose | Step-Through Latency (seconds) (Mean ± SEM) | Citation |
| Control (Saline + Saline) | Rat | - | - | 180 ± 0 | [2] |
| Scopolamine (Saline + Scopolamine) | Rat | 0.3 mg/kg, s.c. | - | 68.6 ± 14.5 | [2] |
| Donepezil + Scopolamine | Rat | 0.3 mg/kg, s.c. | 1.0 mg/kg, s.c. | 125.7 ± 22.1 | [2] |
| Donepezil + Scopolamine | Rat | 0.2 mg/kg, s.c. | 1.0 mg/kg, s.c. | ~170 | [2] |
Note: The Vannucchi et al. (1997) study stated that this compound reversed scopolamine-induced deficits in passive avoidance, but specific quantitative data from the abstract is not available[1].
Novel Object Recognition Task
The novel object recognition task evaluates recognition memory. A higher discrimination index, representing more time spent with the novel object, indicates better memory performance.
| Treatment Group | Animal Model | Scopolamine Dose | Reversal Agent Dose | Discrimination Index (Mean ± SEM) | Citation |
| Control | Mouse | - | - | 0.35 ± 0.05 | [3] |
| Scopolamine | Mouse | 1 mg/kg, i.p. | - | -0.133 ± 0.037 | [3] |
| PEA-OXA + Scopolamine (Preventive) | Mouse | 1 mg/kg, i.p. | 10 mg/kg, i.n. | 0.475 ± 0.102 | [3] |
| Scopolamine + PEA-OXA (Therapeutic) | Mouse | 1 mg/kg, i.p. | 10 mg/kg, i.n. | 0.243 ± 0.083 | [3] |
Note: The Vannucchi et al. (1997) study stated that this compound reversed scopolamine-induced deficits in object recognition, but specific quantitative data from the abstract is not available[1]. The data for PEA-OXA is included to illustrate a reversal effect in this paradigm.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the behavioral tasks.
Passive Avoidance Test Protocol (Rat)[2]
-
Apparatus: A two-compartment shuttle box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: Each rat is initially placed in the light compartment. After a 10-second habituation period, the guillotine door is opened. Once the rat enters the dark compartment, the door is closed, and a brief electric footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Drug Administration: Scopolamine (0.2 or 0.3 mg/kg, s.c.) is administered 40 minutes before the acquisition trial. Donepezil (0.5 or 1.0 mg/kg, s.c.) is administered 90 minutes before the acquisition trial.
-
Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to step into the dark compartment is recorded (up to a maximum of 180 or 300 seconds). A longer latency indicates better memory of the aversive stimulus.
Novel Object Recognition Test Protocol (Mouse)[3]
-
Apparatus: An open-field arena.
-
Habituation: Mice are individually habituated to the empty arena for a set period (e.g., 10 minutes) on the day before the test.
-
Acquisition Phase (T1): Each mouse is placed in the arena containing two identical objects and allowed to explore for a fixed time (e.g., 10 minutes).
-
Drug Administration: Scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the acquisition phase.
-
Retention Phase (T2): After a specific inter-trial interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates a preference for the novel object and intact recognition memory.
Signaling Pathways
The following diagrams illustrate the mechanisms of action of scopolamine and this compound.
References
- 1. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]
Unraveling the Potential of AF-DX 384 in Reversing Cognitive Deficits: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest to combat cognitive decline, the selective M2/M4 muscarinic acetylcholine receptor antagonist, AF-DX 384, has demonstrated notable efficacy in preclinical studies. This guide provides a comprehensive comparison of this compound with established cognitive enhancers, namely cholinesterase inhibitors and the NMDA receptor antagonist memantine, offering researchers, scientists, and drug development professionals a detailed overview of the current experimental landscape.
Executive Summary
This compound has been shown to effectively reverse cognitive deficits in animal models of age-related and chemically-induced amnesia. Its mechanism, centered on the blockade of presynaptic M2 and M4 autoreceptors, leads to an increase in acetylcholine release in key brain regions associated with memory and learning. This guide synthesizes the available quantitative data from preclinical studies on this compound and compares it with the performance of cholinesterase inhibitors (donepezil, galantamine) and memantine in similar behavioral paradigms. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of these compounds.
Comparative Efficacy in Preclinical Models
The effectiveness of this compound and its alternatives has been primarily assessed using two key behavioral tasks in rodents: the Novel Object Recognition (NOR) test, which evaluates recognition memory, and the Passive Avoidance (PA) task, a measure of fear-motivated learning and memory.
Novel Object Recognition (NOR) Task
The NOR task assesses a rodent's innate preference for novelty. A higher discrimination index (DI), reflecting more time spent with a novel object compared to a familiar one, indicates better recognition memory.
| Compound | Animal Model | Deficit Model | Dose | Administration Route | Discrimination Index (DI) / Recognition Index (%) | Reference |
| This compound | Aged Rats (20-24 months) | Age-related | Data not specified | Data not specified | Performance restored | [1] |
| This compound | Young Rats | Scopolamine-induced | 12 ng/µL | Intraperirhinal infusion | Impaired at 20 min, not at 24h | [2] |
| Donepezil | APP/PS1 Transgenic Mice | Alzheimer's Disease Model | Data not specified | Data not specified | Significantly improved cognitive function | [3] |
| Donepezil | Healthy Young Rats | None | 0.2 mg/kg, 0.5 mg/kg | Data not specified | Longer contact with novel object | [4] |
| Memantine | Ts65Dn Mice | Down Syndrome Model | 20 mg/kg daily for 6 months | Data not specified | Significantly improved performance (p<0.05) | |
| Galantamine & Memantine (Combination) | Mice | Scopolamine-induced (1 mg/kg, i.p.) | Galantamine (0.1 mg/kg, s.c.) & Memantine (0.5 mg/kg, i.p.) | s.c. & i.p. | Rescued memory impairment |
Note: Quantitative data for this compound in the NOR task, specifically the discrimination index, was not available in the reviewed literature. The available information indicates a qualitative restoration of performance.
Passive Avoidance (PA) Task
The PA task measures an animal's ability to remember an aversive stimulus. A longer step-through latency (the time it takes for the animal to enter a chamber where it previously received a footshock) indicates better memory of the aversive event.
| Compound | Animal Model | Deficit Model | Dose | Administration Route | Step-Through Latency (seconds) | Reference |
| This compound | Aged Rats (20-24 months) | Age-related | Data not specified | Data not specified | Performance restored | [1] |
| This compound | Young Rats | Scopolamine-induced | Data not specified | Data not specified | Reversed impairment | [1] |
| Rivastigmine | Rats | Scopolamine-induced | Data not specified | Data not specified | Prolonged latency of reaction (p<0.05) | [5][6] |
| Memantine | Rats | Scopolamine-induced | Data not specified | Data not specified | Prolonged latency of reaction (p<0.05) | [5][6] |
| Galantamine | Mice | Scopolamine-induced | Data not specified | Data not specified | Improved memory |
Note: Specific latency times for this compound in the passive avoidance task were not detailed in the available literature. The findings report a qualitative reversal of the scopolamine-induced deficit.
Experimental Protocols
Novel Object Recognition (NOR)
-
Habituation: Rodents are individually habituated to an open-field arena for a set period (e.g., 10 minutes) for 1-3 consecutive days.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours.
-
Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
-
Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Passive Avoidance (PA)
-
Acquisition/Training Trial: A rodent is placed in a brightly lit compartment of a two-chambered apparatus. When it enters the dark compartment, it receives a mild, brief electric footshock.
-
Retention Trial: After a set interval (typically 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of this compound, cholinesterase inhibitors, and memantine are mediated through distinct signaling pathways.
This compound: M2/M4 Muscarinic Receptor Antagonism
This compound acts as a selective antagonist at presynaptic M2 and M4 muscarinic acetylcholine receptors. These receptors function as autoreceptors, meaning their activation by acetylcholine inhibits further acetylcholine release. By blocking these receptors, this compound disinhibits cholinergic neurons, leading to increased acetylcholine release in the synaptic cleft. This enhanced cholinergic transmission is thought to underlie its pro-cognitive effects.
Caption: Mechanism of this compound action.
Cholinesterase Inhibitors: Enhancing Acetylcholine Availability
Cholinesterase inhibitors, such as donepezil and galantamine, work by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of Cholinesterase Inhibitors.
Memantine: NMDA Receptor Modulation
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel, particularly during periods of excessive stimulation, thereby reducing excitotoxic damage while still allowing for normal physiological synaptic transmission. This is thought to protect neurons and improve cognitive function.
Caption: Mechanism of Memantine action.
Conclusion
This compound presents a promising, mechanistically distinct approach to the treatment of cognitive deficits. While direct quantitative comparisons with established drugs like cholinesterase inhibitors and memantine are limited by the available preclinical data, the qualitative evidence for its efficacy is compelling. Further research is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive comparative profile. The detailed methodologies and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field of cognitive enhancement and neuropharmacology.
References
- 1. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing time dependencies of object recognition memory impairments produced by nicotinic and muscarinic cholinergic antagonism in perirhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Relationship: A Comparative Guide to AF-DX 384 Binding Affinity and Functional Potency at Muscarinic Receptors
For researchers, scientists, and drug development professionals, understanding the precise interaction of a ligand with its receptor is paramount. This guide provides a comprehensive comparison of the binding affinity and functional antagonism of AF-DX 384, a selective muscarinic receptor antagonist, across the five human muscarinic acetylcholine receptor subtypes (M1-M5). By presenting key experimental data in a clear, comparative format and detailing the underlying methodologies, this document serves as a valuable resource for investigating cholinergic signaling and developing novel therapeutics.
This compound is a well-established pharmacological tool used to probe the function of M2 and M4 muscarinic receptors, which are implicated in a variety of physiological processes and disease states. A critical aspect of its utility lies in the correlation between its ability to bind to these receptors (affinity) and its capacity to inhibit their function in a cellular or tissue context (potency). This guide delves into this relationship, offering a side-by-side view of binding and functional assay data to facilitate a deeper understanding of this compound's pharmacological profile.
Quantitative Comparison of this compound Binding and Functional Data
The following tables summarize the binding affinity (Ki) and functional antagonist potency (pA2 or pKB) of this compound for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. The data is compiled from key studies to provide a direct comparison.
| Receptor Subtype | Binding Affinity (Ki, nM)[1][2][3] | Functional Antagonist Potency (pA2 / pKB) |
| M1 | 110 | 6.9 |
| M2 | 1.8 | 8.8 |
| M3 | 47 | 7.1 |
| M4 | 3.2 | 8.2 |
| M5 | 120 | Not widely reported |
Table 1: Comparison of this compound binding affinity and functional potency at human muscarinic receptor subtypes.
Experimental Methodologies
The data presented in this guide are derived from established in vitro pharmacological assays. Understanding the principles behind these methods is crucial for interpreting the results accurately.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that occupies 50% of the receptors in the presence of a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Membranes expressing the target human muscarinic receptor subtype (M1-M5) are prepared from cultured cells (e.g., CHO-K1 cells) transfected with the corresponding receptor gene.
-
Incubation: The membranes are incubated with a known concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the competing unlabeled antagonist (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays and Schild Analysis
Functional assays measure the effect of a ligand on receptor-mediated cellular or tissue responses. For an antagonist like this compound, its potency is determined by its ability to inhibit the response induced by a muscarinic agonist. The pA2 value, derived from Schild analysis, is a measure of the antagonist's potency and is theoretically equal to the negative logarithm of the antagonist's dissociation constant (KB) for a competitive antagonist.
General Protocol (e.g., Guinea Pig Left Atria for M2 Receptor Function):
-
Tissue Preparation: The left atrium from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The atrium is electrically stimulated to induce regular contractions.
-
Agonist Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol), which will decrease the force of contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a specific period to allow for equilibrium to be reached.
-
Shifted Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Schild Plot Construction: Steps 4 and 5 are repeated with several different concentrations of this compound. The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.
-
pA2 Determination: The pA2 value is the intercept of the regression line with the x-axis. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.
Correlation and Implications
The data presented in Table 1 reveal a strong correlation between the binding affinity (Ki) and the functional antagonist potency (pA2/pKB) of this compound, particularly for the M2 and M4 receptor subtypes where it exhibits the highest affinity and potency. This close agreement suggests that the binding of this compound to these receptors directly translates into functional inhibition in a competitive manner.
For researchers, this correlation is significant for several reasons:
-
Predictive Validity: The binding affinity of novel compounds at muscarinic receptors can be a reliable predictor of their functional antagonist potency.
-
Mechanism of Action: The close correlation supports a competitive mechanism of action for this compound, where it directly competes with the endogenous ligand, acetylcholine, for the same binding site on the receptor.
-
Experimental Design: Researchers can confidently use this compound as a selective tool to probe the physiological roles of M2 and M4 receptors, knowing that its effects are directly related to its receptor occupancy.
References
A Comparative Analysis of AF-DX 384: In Vitro and In Vivo Efficacy as a Muscarinic Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of AF-DX 384, a selective antagonist for muscarinic acetylcholine receptors. Its performance is benchmarked against other relevant muscarinic antagonists, supported by experimental data to inform research and drug development decisions.
In Vitro Efficacy: Receptor Binding Affinity
The in vitro efficacy of this compound and other muscarinic antagonists is primarily determined by their binding affinity (Ki) to the five muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| This compound | 30.9 | 6.03 | 66.1 | 10.0 | 537 | M2/M4 selective |
| Atropine | 0.21 - 1.27 | 0.76 - 3.24 | 0.15 - 2.21 | 0.13 - 0.77 | 2.84 | Non-selective |
| Pirenzepine | 12 - 21 | 168 - 310 | - | - | - | M1 selective |
| Gallamine | 24 | 2.4 | - | - | - | M2 selective |
| Methoctramine | - | 7.74 - 7.93 (pA2) | 5.81 - 6.20 (pA2) | - | - | M2 selective |
Data Summary: The data clearly indicates that this compound exhibits a notable selectivity for M2 and M4 muscarinic receptors, with significantly higher affinity for these subtypes compared to M1, M3, and M5.[1] In contrast, atropine is a non-selective antagonist, binding with high affinity to all five subtypes.[2] Pirenzepine demonstrates marked selectivity for the M1 receptor, while both gallamine and methoctramine show a preference for the M2 subtype.[3][4][5]
In Vivo Efficacy: Modulation of Acetylcholine and Cognitive Enhancement
The in vivo effects of this compound have been investigated primarily in the context of its ability to modulate acetylcholine (ACh) levels in the brain and its potential to ameliorate cognitive deficits.
Key Findings:
-
Increased Acetylcholine Release: In vivo microdialysis studies in rats have demonstrated that this compound significantly increases the release of acetylcholine in the cortex and hippocampus.[3] This is attributed to the blockade of presynaptic M2 autoreceptors, which normally function to inhibit ACh release through a negative feedback mechanism.
-
Cognitive Enhancement: this compound has been shown to restore cognitive performance in aged rats with memory impairments in tasks such as object recognition and passive avoidance.[3] Furthermore, it can reverse scopolamine-induced cognitive deficits in young rats.[3] These findings suggest its potential as a therapeutic agent for conditions associated with cholinergic hypofunction, such as Alzheimer's disease.
Comparative In Vivo Effects:
| Compound | Primary In Vivo Effect | Mechanism |
| This compound | Increased cortical and hippocampal ACh release; improved cognitive function in aged and scopolamine-treated rats. | Selective blockade of presynaptic M2 autoreceptors. |
| Atropine | Non-selective blockade of central and peripheral muscarinic receptors, leading to a wide range of effects including cognitive impairment at higher doses. | Non-selective muscarinic receptor antagonism. |
| Pirenzepine | Primarily peripheral effects due to limited blood-brain barrier penetration. | M1 selective antagonism. |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a compound to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes the general method for measuring extracellular acetylcholine levels in the brain of a freely moving animal.[6][7][8][9]
Objective: To measure the effect of a test compound on acetylcholine release in a specific brain region.
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Guide cannula.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Cholinesterase inhibitor (e.g., neostigmine, to prevent ACh degradation).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system.
Procedure:
-
Surgery: Surgically implant a guide cannula into the target brain region of the anesthetized animal using a stereotaxic apparatus.[7]
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the brain region of interest.
-
Perfusion: Perfuse the probe with aCSF containing a cholinesterase inhibitor at a constant, low flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.
-
Drug Administration: Administer the test compound (e.g., this compound) systemically or directly into the brain via the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using an HPLC-EC system.
-
Data Analysis: Compare the acetylcholine levels before and after drug administration to determine the effect of the compound.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AF-DX 384 vs. Himbacine in Muscarinic Receptor Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent M2/M4 selective muscarinic receptor antagonists: AF-DX 384 and himbacine. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate antagonist for their specific experimental needs.
Quantitative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound and himbacine for the five muscarinic acetylcholine receptor (mAChR) subtypes.
Binding Affinity (Ki/Kd in nM)
| Receptor Subtype | This compound (Ki/Kd in nM) | Himbacine (Ki/Kd in nM) |
| M1 | 130 - 158 | 83 |
| M2 | 3 - 9.2 | 2.94 - 9.06 |
| M3 | 130 - 204 | 59 |
| M4 | 10 - 23 | 7 |
| M5 | 130 | 296 |
Note: Data compiled from multiple radioligand binding studies. The range of values reflects variations in experimental conditions and tissues/cell lines used.
Functional Antagonism (pA2)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.
| Tissue/Preparation | Predominant Receptor | This compound (pA2) | Himbacine (pA2) |
| Guinea Pig Atria | M2 | ~7.3 (as AF-DX 116) | 8.2 - 8.42[1] |
| Guinea Pig Ileum/Trachea (Smooth Muscle) | M3/M2 | ~6.4 (as AF-DX 116) | ~7.2[1] |
| Human Colon (Circular Muscle) | M3 | - | 7.47[2] |
| Human Colon (Longitudinal Muscle) | M3 | - | 7.54[2] |
Note: Directly comparable pA2 values for this compound are limited in the literature. Values for the related compound AF-DX 116 are provided for context where available.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound or himbacine for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor of interest.
-
Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]this compound).
-
Test compound (this compound or himbacine) stock solution.
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a multi-well plate, incubate the cell membranes/homogenate with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of atropine).
-
Equilibration: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the functional potency (pA2) of this compound or himbacine.
Materials:
-
Isolated tissue preparation (e.g., guinea pig atria or ileum).
-
Organ bath setup with physiological saline solution, aeration, and temperature control.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test antagonist (this compound or himbacine).
-
Isotonic transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological saline solution and allow it to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist to determine the EC50.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined period to allow for equilibration.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration. Create a Schild plot by plotting log(dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and himbacine, as well as a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for AF-DX 384: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AF-DX 384, a selective M2 and M4 muscarinic acetylcholine receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with laboratory best practices.
Based on the Safety Data Sheet (SDS) provided by MedChemExpress, this compound (CAS No. 118290-26-9) is classified as not a hazardous substance or mixture.[1] However, it is imperative to handle all laboratory chemicals with care and follow established protocols for waste management to minimize any potential environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves. All handling of this compound should be conducted in a well-ventilated area. In case of accidental contact, refer to the following first aid measures[1]:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
Even though this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the sanitary sewer without following proper laboratory procedures for non-hazardous chemical waste.
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "this compound Waste" or with a similar identifier.
-
Do not mix this compound waste with hazardous waste streams (e.g., flammable solvents, corrosive materials, or heavy metals) to avoid unnecessary and costly hazardous waste disposal.[1]
-
-
Disposal of Solid this compound:
-
For pure, unused this compound powder, the primary recommendation is to dispose of it as non-hazardous solid chemical waste.
-
Place the solid waste in a securely sealed, appropriately labeled container.
-
Follow your institution's guidelines for the disposal of non-hazardous solid laboratory waste. This may involve placing it in a designated collection area for pickup by your institution's environmental health and safety (EHS) department.
-
-
Disposal of this compound Solutions:
-
Aqueous solutions of this compound may, in some cases and with institutional approval, be suitable for drain disposal if they are dilute and do not contain any other hazardous materials. However, it is crucial to consult with your institution's EHS department before disposing of any chemical solution down the drain.[2]
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be treated as chemical waste. Collect these solutions in a designated, properly labeled waste container for organic solvent waste.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be collected in the designated "this compound Waste" container.
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. After rinsing, the defaced container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
The following flowchart outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data: Binding Affinity of this compound
The following table summarizes the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes, demonstrating its selectivity for M2 and M4 receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 30.9 |
| M2 | 6.03 |
| M3 | 66.07 |
| M4 | 10 |
| M5 | 537.03 |
Data sourced from MedChemExpress product information.
Experimental Protocol: In Vitro Muscarinic Receptor Radioligand Binding Assay
This protocol provides a general methodology for determining the binding affinity of a compound like this compound to muscarinic receptors expressed in cultured cells.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Set up the assay in a 96-well or 384-well filter plate.
-
To each well, add a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow of a typical radioligand binding assay.
References
Personal protective equipment for handling AF-DX 384
This document provides crucial safety and logistical information for the handling and disposal of AF-DX 384, a potent and selective M2/M4 muscarinic acetylcholine receptor antagonist used in laboratory research. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 118290-27-0) was not available at the time of this writing. The following guidance is based on general safety protocols for handling potent, biologically active research compounds with unknown toxicological properties. It is imperative to supplement this information with a risk assessment specific to your laboratory's procedures and to consult with your institution's Environmental Health and Safety (EHS) department.
Chemical Identification and Properties
This compound is a pyridobenzodiazepine derivative with the following identifiers:
| Property | Value |
| IUPAC Name | N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide[1] |
| Synonyms | AFDX-384, BIBN-161, (R)-(-)-AF-DX 384[2] |
| CAS Number | 118290-27-0[1] |
| Molecular Formula | C₂₇H₃₈N₆O₂[1][2] |
| Molecular Weight | 478.63 g/mol [1] |
| Primary Use | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[1] |
Personal Protective Equipment (PPE)
Due to the potent biological activity and unknown hazards of this compound, a cautious approach to personal protection is essential. The following PPE is recommended at a minimum when handling the compound in solid or solution form.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer glove immediately upon contamination. Inspect gloves for tears or punctures before and during use. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Safety glasses must have side shields. Goggles provide better protection against splashes. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes, such as when preparing stock solutions or performing liquid transfers. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. | If creating aerosols or handling powders outside of a certified chemical fume hood, a fit-tested N95 respirator or higher may be necessary. Consult your institution's EHS for guidance. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risk. The following workflow is recommended for preparing and using solutions of this compound.
Experimental Protocol: Stock Solution Preparation
-
Designate a Work Area: All work with solid this compound and concentrated stock solutions should be performed in a designated area, such as a certified chemical fume hood or a powder containment balance enclosure.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Surface: Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood or enclosure to prevent inhalation of fine powders.
-
Solubilization: this compound is soluble in DMSO and ethanol. Add the solvent to the solid to prepare the stock solution. Cap the vial securely.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution in a tightly sealed container in a designated, secure location. For long-term storage, consult the manufacturer's recommendations, though refrigeration or freezing is common for solutions in DMSO.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Pathway
Disposal Procedures:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, absorbent paper, pipette tips, and empty vials, in a designated hazardous solid waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container.
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution followed by a suitable laboratory detergent is a general recommendation, but consult your institution's EHS for approved decontamination procedures for potent compounds.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety department. Ensure all waste containers are properly labeled with the full chemical name and approximate concentrations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
